D-erythro-MAPP
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAZEWZHIRBZDA-NFBKMPQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931906 | |
| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60847-25-8, 143492-38-0 | |
| Record name | 2-(N-Myristoylamino)-1-phenyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Erythro-MAPP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of D-erythro-MAPP
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a synthetic ceramide analog. The information presented is collated from peer-reviewed literature and technical datasheets, focusing on its molecular interactions and cellular consequences.
Introduction to this compound
This compound, chemically known as (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol, is a synthetic derivative of ceramide.[1][2] It has been identified as a specific inhibitor of alkaline ceramidase and is utilized as a tool compound in research to modulate cellular ceramide levels.[2] Its action provides insights into the role of ceramide signaling in various cellular processes, including cell growth, proliferation, and apoptosis.
Core Mechanism of Action: Inhibition of Alkaline Ceramidase
The primary mechanism of action of this compound is the selective inhibition of alkaline ceramidase.[3] Ceramidase is a critical enzyme in the sphingolipid metabolism pathway responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound prevents the breakdown of endogenous ceramide, leading to its intracellular accumulation.
This inhibitory action is stereospecific, as its enantiomer, L-erythro-MAPP, does not exhibit the same effect and is instead metabolized by the enzyme. This compound itself is poorly metabolized and remains intact within the cells, ensuring sustained inhibition of its target.
Notably, this compound is highly selective for alkaline ceramidase over acid ceramidase. This selectivity allows for the specific investigation of the pathways regulated by alkaline ceramidase activity.
Signaling Pathway and Cellular Consequences
The accumulation of endogenous ceramide induced by this compound triggers significant downstream cellular effects. Ceramide is a bioactive lipid that acts as a second messenger in a variety of signaling cascades, primarily those related to growth suppression and apoptosis.
The key cellular outcomes of this compound treatment include:
-
Induction of Cell Cycle Arrest: Increased ceramide levels lead to an arrest in the G0/G1 phase of the cell cycle.
-
Suppression of Cell Growth: By halting the cell cycle, this compound effectively suppresses cell proliferation in a time- and concentration-dependent manner.
It is important to note that this compound does not function as a direct ceramide analog in all signaling pathways. For instance, it fails to activate ceramide-activated protein phosphatase (CAPP) in vitro, suggesting its effects are primarily mediated through the elevation of endogenous ceramide levels rather than direct mimicry.
Quantitative Data
The inhibitory potency and cellular effects of this compound have been quantified in various studies. The following tables summarize the key data.
| Parameter | Value | Cell Line / Condition | Reference |
| IC₅₀ (Alkaline Ceramidase) | 1-5 µM | In vitro | |
| IC₅₀ (Acid Ceramidase) | >500 µM | In vitro | |
| Kᵢ (Alkaline Ceramidase) | 2-13 µM | In vitro | |
| IC₅₀ (Cell Viability) | 4.4 µM (MCF-7 cells) | 24 hours | |
| IC₅₀ (Cell Viability) | 15.6 µM (MCF-7 cells) | Not specified |
Table 1: Inhibitory Constants and Cellular Potency of this compound.
| Effect | Concentration | Time | Cell Line | Reference |
| Growth Suppression & G0/G1 Arrest | 5 µM | Time-dependent | HL-60 | |
| >3-fold increase in endogenous ceramide | Not specified | 24 hours | HL-60 |
Table 2: Cellular Effects of this compound Treatment.
Experimental Protocols
The investigation of this compound's mechanism of action involves several key experimental procedures. Below are generalized methodologies based on the cited literature.
5.1. In Vitro Ceramidase Activity Assay
This assay is designed to directly measure the inhibitory effect of this compound on ceramidase enzymatic activity.
References
D-erythro-MAPP as a selective alkaline ceramidase inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol, commonly known as D-erythro-MAPP, is a synthetic analog of ceramide that has emerged as a potent and selective inhibitor of alkaline ceramidases.[1][2] Unlike its enantiomer, L-erythro-MAPP, which is metabolized by these enzymes, this compound acts as a stable inhibitor, leading to the accumulation of endogenous ceramides within cells.[3][4] This targeted inhibition has significant downstream effects, including the induction of cell cycle arrest and suppression of cell growth, making this compound a valuable tool for studying the roles of alkaline ceramidases in cellular signaling and a potential lead compound in drug development.[3] This guide provides a comprehensive overview of this compound, including its inhibitory properties, the signaling pathways it affects, and detailed experimental protocols for its use.
Quantitative Data Presentation
The inhibitory activity and selectivity of this compound against ceramidases have been quantified in several studies. The following tables summarize these key quantitative data.
Table 1: Inhibitory Activity of this compound against Alkaline Ceramidase
| Parameter | Value (µM) | Cell Line/System | Reference |
| IC₅₀ | 1 - 5 | In vitro | |
| IC₅₀ | 1 | In vitro | |
| Kᵢ | 2 - 13 | In vitro |
Table 2: Selectivity of this compound for Alkaline vs. Acid Ceramidase
| Enzyme | IC₅₀ (µM) | Reference |
| Alkaline Ceramidase | 1 - 5 | |
| Acid Ceramidase | >500 |
Signaling Pathways and Mechanism of Action
Alkaline ceramidases are key enzymes in sphingolipid metabolism, catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation and survival. By inhibiting alkaline ceramidase, this compound disrupts this pathway, leading to an increase in intracellular ceramide levels. Ceramide itself is a bioactive lipid that can initiate signaling cascades leading to cell cycle arrest, primarily at the G0/G1 phase, and apoptosis.
Caption: this compound inhibits alkaline ceramidase, increasing ceramide and reducing S1P.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on methodologies described in the literature.
Cell Culture of HL-60 Cells
HL-60 human promyelocytic leukemia cells are a common model for studying the effects of this compound.
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS).
-
Culture Conditions: Cells are maintained in suspension culture at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Maintain cell density between 0.2 x 10⁶ and 2 x 10⁶ cells/mL. To passage, centrifuge the cell suspension at approximately 200 x g for 10 minutes, remove the supernatant, and resuspend the cell pellet in fresh medium to a density of 1 x 10⁵ cells/mL.
In Vitro Alkaline Ceramidase Activity Assay
This protocol is adapted from methods used to assess the direct inhibitory effect of this compound on ceramidase activity in cell lysates.
-
Preparation of Cell Homogenates:
-
Harvest HL-60 cells by centrifugation (500 x g, 5 minutes, 4°C).
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in a lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication on ice.
-
Determine the protein concentration of the homogenate using a standard method like the BCA assay.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
CHES buffer (pH 9.0)
-
Tritium-labeled C₁₆-ceramide as substrate (final concentration ~50 µM)
-
Cell homogenate (containing a specified amount of protein, e.g., 50-100 µg)
-
Varying concentrations of this compound or vehicle (DMSO)
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Extraction and Analysis of Radiolabeled Fatty Acid:
-
Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic (lower) phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol.
-
Separate the released radiolabeled fatty acid from the unreacted ceramide substrate using thin-layer chromatography (TLC). A common solvent system for this separation is chloroform/methanol/25% ammonia (90:20:0.5, v/v/v).
-
Visualize the spots (e.g., using iodine vapor or by comparison with standards) and scrape the silica corresponding to the fatty acid.
-
Quantify the radioactivity in the scraped silica using liquid scintillation counting.
-
Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro alkaline ceramidase inhibition assay.
Measurement of Endogenous Ceramide Levels in Cells
This protocol outlines the steps to measure the accumulation of endogenous ceramide in cells treated with this compound.
-
Cell Treatment:
-
Culture HL-60 cells to the desired density.
-
Treat the cells with this compound (e.g., 5 µM) or vehicle for a specified time course (e.g., 0-24 hours).
-
Harvest the cells by centrifugation and wash with PBS.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a standard method, such as the Bligh-Dyer method (chloroform/methanol/water).
-
Collect the organic phase containing the lipids.
-
Dry the lipid extract under nitrogen.
-
-
Quantification by HPLC-MS/MS:
-
Resuspend the dried lipid extract in an appropriate solvent for injection.
-
Separate the different ceramide species using high-performance liquid chromatography (HPLC), often with a C8 or C18 reversed-phase column.
-
Detect and quantify the individual ceramide species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Normalize the ceramide levels to an internal standard and the total protein or cell number.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of alkaline ceramidases. Its ability to elevate intracellular ceramide levels by blocking their degradation provides a powerful tool for investigating the complex roles of sphingolipids in cell signaling and disease. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of sphingolipid metabolism and its therapeutic potential.
References
- 1. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 3. The separation and direct detection of ceramides and sphingoid bases by normal-phase high-performance liquid chromatography and evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-erythro-MAPP: History, Discovery, and Core Functionalities
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a pivotal synthetic ceramide analog that has significantly contributed to the understanding of sphingolipid-mediated signaling pathways. Its discovery as a specific inhibitor of alkaline ceramidase has provided a crucial tool for investigating the cellular functions of ceramide, particularly its roles in cell cycle regulation and growth suppression. This technical guide provides a comprehensive overview of the history, discovery, core functionalities, and experimental protocols associated with this compound, tailored for researchers and professionals in drug development.
Introduction: The Sphingolipid Rheostat and the Discovery of this compound
The field of sphingolipid biochemistry has long recognized the importance of the "sphingolipid rheostat," a concept that posits the balance between pro-apoptotic ceramide and pro-proliferative sphingosine-1-phosphate (S1P) as a critical determinant of cell fate. Ceramidases, the enzymes responsible for hydrolyzing ceramide into sphingosine and a free fatty acid, are central regulators of this balance. The development of specific inhibitors for these enzymes was a crucial step in dissecting the downstream effects of ceramide accumulation.
In 1996, a seminal paper by Bielawska and colleagues described the synthesis and characterization of this compound.[1] This compound was designed as a stereoisomer of a ceramide analog and was found to be a potent and selective inhibitor of alkaline ceramidase.[1] Unlike its enantiomer, L-erythro-MAPP, which was metabolized by the enzyme, this compound acted as a stable inhibitor, leading to a significant, time- and concentration-dependent increase in endogenous ceramide levels in cultured cells.[1] This discovery provided researchers with a powerful pharmacological tool to mimic the effects of ceramide accumulation and study its downstream biological consequences.
Mechanism of Action: Selective Inhibition of Alkaline Ceramidase
This compound functions as a specific inhibitor of alkaline ceramidase, an enzyme that catalyzes the hydrolysis of ceramide to sphingosine. By blocking this enzymatic activity, this compound prevents the breakdown of endogenous ceramide, leading to its accumulation within the cell.[1] This elevation of intracellular ceramide levels is the primary mechanism through which this compound exerts its biological effects.[1]
Notably, this compound exhibits high selectivity for alkaline ceramidase over its acidic counterpart. This specificity is crucial for targeted studies of the alkaline ceramidase pathway.
Biological Effects: Induction of Cell Cycle Arrest and Growth Suppression
The primary and most well-documented biological effects of this compound are the inhibition of cell proliferation and the induction of cell cycle arrest, primarily at the G0/G1 phase. These effects have been extensively studied in various cancer cell lines, most notably in human promyelocytic leukemia (HL-60) cells. The accumulation of ceramide, a known second messenger in stress responses, triggers a cascade of signaling events that ultimately halt cell cycle progression.
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Enzyme | Cell Line | Value | Reference |
| IC50 | Alkaline Ceramidase | HL-60 | 1-5 µM | |
| IC50 | Acid Ceramidase | HL-60 | >500 µM | |
| IC50 | Cell Viability | MCF-7 | 4.4 µM (24h) | |
| IC50 | Cell Viability | MCF-7 | 15.6 µM (24h) |
| Parameter | Cell Line | Treatment | Observation | Reference |
| Endogenous Ceramide Levels | HL-60 | 5 µM this compound for 24h | > 3-fold increase | |
| Cell Cycle | HL-60 | 5 µM this compound | Arrest in G0/G1 phase | |
| Sphingosine & S1P Levels | Mouse Erythrocytes (in vivo) | 2.5 nmol/g this compound (IV) | Significant decrease |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Culture of HL-60 Cells
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell proliferation.
-
Cell Plating: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Measurement of Endogenous Ceramide Levels (Diacylglycerol Kinase Assay)
This enzymatic assay is a classic method for quantifying ceramide levels.
-
Cell Treatment and Lipid Extraction:
-
Treat HL-60 cells with this compound or vehicle control for the desired time.
-
Harvest cells and extract total lipids using the Bligh-Dyer method (chloroform:methanol:water).
-
Dry the lipid extract under nitrogen.
-
-
Phosphorylation Reaction:
-
Resuspend the dried lipids in a detergent-containing buffer (e.g., 7.5% n-octyl-β-D-glucopyranoside, 5 mM cardiolipin).
-
Prepare a reaction mixture containing the lipid extract, E. coli diacylglycerol (DAG) kinase, and a reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP and MgCl₂.
-
Incubate at room temperature for 30 minutes.
-
-
Lipid Extraction and Separation:
-
Stop the reaction and extract the lipids.
-
Separate the phosphorylated lipids by thin-layer chromatography (TLC).
-
-
Quantification:
-
Visualize the radiolabeled ceramide-1-phosphate spot using autoradiography or a phosphorimager.
-
Quantify the radioactivity and determine the amount of ceramide by comparing to a standard curve.
-
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation and G0/G1 cell cycle arrest.
Experimental Workflow for Studying this compound Effects
References
The Role of D-erythro-MAPP in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a potent and specific inhibitor of alkaline ceramidase, a key enzyme in the catabolism of ceramide. By blocking the hydrolysis of ceramide into sphingosine and a fatty acid, this compound leads to the intracellular accumulation of ceramide, a critical bioactive lipid involved in a myriad of cellular processes. This technical guide provides an in-depth overview of the role of this compound in sphingolipid metabolism, its mechanism of action, and its downstream cellular effects. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the relevant metabolic and signaling pathways.
Introduction to Sphingolipid Metabolism and the Central Role of Ceramide
Sphingolipids are a class of lipids characterized by a sphingoid base backbone.[1] They are not only essential structural components of eukaryotic cell membranes but also serve as critical signaling molecules that regulate fundamental cellular processes, including proliferation, differentiation, apoptosis, and senescence.[2][3] The metabolic network of sphingolipids is complex and interconnected, with ceramide positioned at the central hub of both anabolic and catabolic pathways.[4]
Ceramide can be generated through several pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin by sphingomyelinases, and the salvage pathway which recycles sphingosine.[2] Conversely, ceramide can be metabolized to form more complex sphingolipids like sphingomyelin and glycosphingolipids, or it can be broken down by ceramidases. The balance between ceramide and its metabolites, such as sphingosine-1-phosphate (S1P), is critical for determining cell fate. Generally, ceramide promotes anti-proliferative and pro-apoptotic signals, while S1P is associated with pro-survival and proliferative signaling.
There are three major classes of ceramidases, categorized by their optimal pH: acid, neutral, and alkaline ceramidases. Alkaline ceramidases, the target of this compound, play a crucial role in regulating the levels of ceramide and sphingosine.
This compound: A Specific Inhibitor of Alkaline Ceramidase
This compound is a synthetic ceramide analog that has been identified as a specific and potent inhibitor of alkaline ceramidase. Its enantiomer, L-erythro-MAPP, is biologically inactive. The specificity of this compound for alkaline ceramidase over acid ceramidase is a key feature that allows for the targeted investigation of the roles of this specific enzyme in cellular processes.
By inhibiting alkaline ceramidase, this compound effectively blocks the degradation of ceramide, leading to its accumulation within the cell. This elevation of endogenous ceramide levels is the primary mechanism through which this compound exerts its biological effects.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cellular processes.
| Parameter | Enzyme | Value | Cell Line/System | Reference |
| IC₅₀ | Alkaline Ceramidase | 1-5 µM | in vitro | |
| IC₅₀ | Acid Ceramidase | >500 µM | in vitro |
Table 1: Inhibitory Concentration of this compound on Ceramidase Activity. This table highlights the specificity of this compound for alkaline ceramidase.
| Cell Line | Treatment | Effect on Ceramide Levels | Reference |
| HL-60 | 5 µM this compound for 24h | > 3-fold increase |
Table 2: Effect of this compound on Intracellular Ceramide Levels. This table demonstrates the direct biochemical consequence of alkaline ceramidase inhibition by this compound.
| Cell Line | Assay | IC₅₀ | Incubation Time | Reference |
| MCF-7 | Cell Viability | 4.4 µM | 24h | |
| MCF-7 | Cell Viability | 15.6 µM | Not Specified | |
| MCF-7 | Antiproliferative Activity | 30 µM | 48h | |
| HL-60 | Growth Suppression | 5 µM (significant effect) | Time-dependent |
Table 3: Effect of this compound on Cell Viability and Proliferation. This table showcases the functional consequences of ceramide accumulation induced by this compound in different cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Alkaline Ceramidase Activity Assay
This protocol is adapted from methodologies described for measuring ceramidase activity using a fluorescent substrate.
Materials:
-
Membrane fraction isolated from cells or tissues of interest
-
This compound (and vehicle control, e.g., ethanol or DMSO)
-
NBD-C12-phytoceramide (fluorescent substrate)
-
Assay Buffer: 25 mM glycine-NaOH, pH 9.4, 5 mM CaCl₂, 150 mM NaCl, and 0.3% Triton X-100
-
Reaction Stop Solution: Chloroform:Methanol (2:1, v/v)
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
Procedure:
-
Prepare the substrate solution by dispersing NBD-C12-phytoceramide in the Assay Buffer via sonication.
-
Pre-incubate the membrane protein (1-5 µg) with varying concentrations of this compound or vehicle control in the Assay Buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding the NBD-C12-phytoceramide substrate to a final concentration of 50 µM.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Chloroform:Methanol stop solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic (lower) phase and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent (e.g., chloroform:methanol).
-
Separate the fluorescent product (NBD-C12-fatty acid) from the unreacted substrate using HPLC.
-
Quantify the fluorescent signal of the product to determine enzyme activity.
Measurement of Intracellular Ceramide Levels by LC-MS/MS
This protocol outlines a general procedure for the quantification of different ceramide species from cell extracts.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Internal Standards (e.g., C17:0 ceramide)
-
Lipid Extraction Solvents: Chloroform, Methanol, Water
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Harvest cells (e.g., by scraping) and wash with ice-cold PBS.
-
Perform lipid extraction using a modified Bligh-Dyer method. Add a mixture of chloroform:methanol (1:2, v/v) containing the internal standard to the cell pellet.
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and water to induce phase separation.
-
Centrifuge and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate different ceramide species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and ammonium formate, and methanol/acetonitrile with the same additives).
-
Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for each ceramide species and the internal standard.
-
Normalize the peak areas of the endogenous ceramides to the peak area of the internal standard for accurate quantification.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cells treated with this compound or vehicle
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the sphingolipid metabolic pathway and the mechanism of action of this compound.
Caption: Overview of the central role of ceramide in sphingolipid metabolism.
Caption: Mechanism of action of this compound in inhibiting alkaline ceramidase.
Downstream Cellular Consequences of this compound Treatment
The accumulation of intracellular ceramide induced by this compound triggers a cascade of downstream cellular events, primarily leading to anti-proliferative and pro-apoptotic outcomes.
-
Cell Cycle Arrest: A prominent effect of increased ceramide levels is the induction of cell cycle arrest, most notably in the G0/G1 phase. This prevents cancer cells from progressing through the cell cycle and dividing.
-
Induction of Apoptosis: Ceramide is a well-established second messenger in the apoptotic signaling pathway. Its accumulation can activate various downstream effectors, including protein phosphatases and caspases, ultimately leading to programmed cell death.
-
Growth Suppression: The combined effects of cell cycle arrest and apoptosis result in the potent suppression of cell growth, particularly in cancer cell lines.
Conclusion and Future Directions
This compound serves as an invaluable pharmacological tool for dissecting the intricate roles of alkaline ceramidase and ceramide in sphingolipid metabolism and cellular signaling. Its specificity allows for the targeted manipulation of ceramide levels, providing insights into the downstream consequences of ceramide accumulation. The data clearly indicate that inhibition of alkaline ceramidase by this compound leads to increased intracellular ceramide, which in turn induces cell cycle arrest and apoptosis, making it a compound of significant interest in cancer research and drug development.
Future research should focus on further elucidating the specific ceramide species that accumulate upon this compound treatment and their precise downstream targets in different cellular contexts. Moreover, exploring the therapeutic potential of this compound and other alkaline ceramidase inhibitors, both as standalone agents and in combination with other anti-cancer therapies, represents a promising avenue for the development of novel cancer treatments. The detailed protocols provided in this guide offer a solid foundation for researchers to pursue these and other related investigations.
References
- 1. Detection of Intracellular Ceramide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
Stereospecificity of D-erythro-MAPP versus L-erythro-MAPP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stereospecificity of D-erythro-MAPP and its enantiomer, L-erythro-MAPP. This compound, a synthetic analog of ceramide, exhibits potent biological activity primarily through the inhibition of alkaline ceramidase, leading to the accumulation of endogenous ceramide. This accumulation triggers downstream signaling events, including cell cycle arrest and apoptosis, making it a compound of interest in cancer research. In stark contrast, L-erythro-MAPP is largely inactive, serving as a crucial negative control in experimental settings. This guide details the differential effects of these stereoisomers on cellular pathways, presents quantitative data on their activity, and provides detailed experimental protocols for their study.
Introduction
Ceramides are a class of bioactive sphingolipids that play a pivotal role in various cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1] The intracellular concentration of ceramide is tightly regulated by a balance between its synthesis and degradation. One of the key enzymes in ceramide metabolism is ceramidase, which hydrolyzes ceramide into sphingosine and a fatty acid.[2] The inhibition of ceramidase activity presents a promising therapeutic strategy to elevate endogenous ceramide levels and thereby induce cell death in cancer cells.
(1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (this compound) is a synthetic ceramide analog that has been shown to be a potent inhibitor of alkaline ceramidase.[3] Its stereoisomer, (1R,2S)-L-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (L-erythro-MAPP), possesses the same chemical formula but a different spatial arrangement of its atoms. This guide explores the profound impact of this stereochemical difference on their biological activity.
Quantitative Comparison of this compound and L-erythro-MAPP
The biological activity of this compound and L-erythro-MAPP has been evaluated in various in vitro systems. The following tables summarize the key quantitative data, highlighting the stark differences in their efficacy.
| Parameter | This compound | L-erythro-MAPP | Cell Line | Reference |
| IC50 for Alkaline Ceramidase Inhibition | 1-5 µM | Inactive | HL-60 | [3] |
| Effect on Endogenous Ceramide Levels (at 5 µM, 24h) | > 3-fold increase | No effect | HL-60 | [3] |
| Effect on Cell Growth (at 5 µM) | Growth suppression and G0/G1 arrest | No effect | HL-60 |
Table 1: Comparative in vitro activity of this compound and L-erythro-MAPP.
| Parameter | This compound | L-erythro-MAPP | Details | Reference |
| Metabolism in HL-60 cells | Poorly metabolized, remains intact | Time- and concentration-dependent metabolism (primarily N-deacylation) | Cells were incubated with the compounds and their metabolic fate was analyzed. | |
| Substrate for Alkaline Ceramidase in vitro | Not a substrate | Metabolized to a similar extent as C16-ceramide | In vitro ceramidase assay using the compounds as substrates. |
Table 2: Differential metabolic fate of this compound and L-erythro-MAPP.
Signaling Pathways and Mechanism of Action
The stereospecific action of this compound is initiated by its selective inhibition of alkaline ceramidase. This leads to the accumulation of endogenous ceramide, a potent second messenger. L-erythro-MAPP, being a substrate for and readily metabolized by alkaline ceramidase, does not induce this accumulation and is therefore biologically inert in this context.
The accumulation of ceramide due to this compound activity triggers a downstream signaling cascade that ultimately leads to cell cycle arrest and apoptosis. A key target of ceramide is the serine/threonine protein phosphatase 2A (PP2A). Ceramide activates PP2A, which in turn dephosphorylates and destabilizes the oncoprotein c-Myc, a key regulator of cell proliferation.
Experimental Protocols
In Vitro Alkaline Ceramidase Activity Assay
This protocol is adapted from previously described methods.
Workflow:
Materials:
-
Cell or tissue homogenates
-
Substrate: e.g., D-ribo-C12-NBD-phytoceramide (NBD-C12-PHC)
-
Assay Buffer: 25 mM glycine-NaOH, pH 9.4, 5 mM CaCl2, 150 mM NaCl, 0.3% Triton X-100
-
This compound and L-erythro-MAPP stock solutions (in an appropriate solvent like ethanol or DMSO)
-
Organic solvents for lipid extraction (e.g., chloroform/methanol)
-
HPLC or TLC system for analysis
Procedure:
-
Prepare cell or tissue membrane homogenates: Homogenize cells or tissues in a suitable lysis buffer and isolate the membrane fraction by centrifugation.
-
Prepare the substrate: Disperse the fluorescently labeled ceramide substrate (e.g., NBD-C12-PHC) in the assay buffer by sonication to form micelles.
-
Enzyme reaction:
-
In a microcentrifuge tube, combine the membrane homogenate (containing the ceramidase) with the assay buffer.
-
Add varying concentrations of this compound or L-erythro-MAPP.
-
Pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stop the reaction and extract lipids: Terminate the reaction by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the organic and aqueous phases.
-
Analysis:
-
Collect the organic (lower) phase containing the lipids.
-
Evaporate the solvent and resuspend the lipid extract in a small volume of solvent.
-
Analyze the formation of the fluorescent fatty acid product by HPLC or TLC.
-
Quantify the product to determine the ceramidase activity and the inhibitory effect of the MAPP isomers.
-
Quantification of Endogenous Ceramide Levels
This protocol outlines a general approach for the quantification of endogenous ceramide levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Workflow:
Materials:
-
Cultured cells treated with this compound, L-erythro-MAPP, or vehicle control.
-
Internal standards (e.g., C17:0 ceramide).
-
Solvents for lipid extraction (chloroform, methanol, water).
-
LC-MS/MS system.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound, L-erythro-MAPP, or vehicle for the specified time.
-
Lipid Extraction:
-
Harvest the cells and wash with PBS.
-
Perform a lipid extraction using a modified Bligh-Dyer method. This involves the addition of a chloroform/methanol/water mixture to the cell pellet, followed by vortexing and centrifugation to separate the phases.
-
Spike the samples with an internal standard before extraction to correct for sample loss.
-
-
LC-MS/MS Analysis:
-
Collect the organic phase, dry it down under nitrogen, and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample onto a reverse-phase HPLC column to separate the different ceramide species based on their acyl chain length and saturation.
-
The separated ceramides are then introduced into the mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).
-
-
Data Analysis: Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.
Conclusion
The stereospecificity of this compound versus L-erythro-MAPP provides a clear and compelling example of how subtle changes in molecular geometry can have profound effects on biological activity. This compound acts as a potent inhibitor of alkaline ceramidase, leading to the accumulation of the pro-apoptotic second messenger, ceramide. This, in turn, activates downstream signaling pathways, such as the PP2A-mediated dephosphorylation of c-Myc, resulting in cell cycle arrest and apoptosis. In contrast, L-erythro-MAPP is readily metabolized by alkaline ceramidase and does not elicit these cellular effects, making it an ideal negative control. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of targeting ceramide metabolism and to further explore the intricate signaling networks regulated by this important class of bioactive lipids.
References
- 1. Current methods for the identification and quantitation of ceramides: An overview | Semantic Scholar [semanticscholar.org]
- 2. Alkaline Ceramidase 3 (ACER3) Hydrolyzes Unsaturated Long-chain Ceramides, and Its Down-regulation Inhibits Both Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the synthesis pathway of D-erythro-MAPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-MAPP, with the chemical name (1S,2R)-D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol, is a synthetic ceramide analog and a potent inhibitor of alkaline ceramidase. Its ability to modulate ceramide levels has made it a valuable tool in studying the role of sphingolipids in various cellular processes, including apoptosis and cell cycle regulation. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.
It is important to note that the chemical name initially provided in the topic, "methyl (2R,3R)-2-amino-3-phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoate," does not correspond to the compound commonly known as this compound. This guide will focus on the synthesis of the correct and widely recognized structure of this compound.
Synthesis Pathway Overview
The synthesis of this compound is a two-stage process. The first stage involves the stereoselective synthesis of the precursor amine, (1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol, also known as D-norephedrine. The second stage is the N-acylation of this amine with myristic acid or a more reactive derivative, such as myristoyl chloride, to form the final product.
Caption: Synthesis pathway of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of this compound, based on established protocols.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a. Reductive Amination | L-(R)-Phenylacetylcarbinol, Benzylamine | 20% Pd(OH)₂/C, H₂ (5 kg/cm ²) | Methanol | 50 | 6 | - | Erythro:threo = 99.98:0.02 |
| 1b. Debenzylation | (1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol | 20% Pd(OH)₂/C, H₂ (5 kg/cm ²) | Methanol | 24 | 7.3 | - | >98 |
| 2. N-Acylation | (1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol, Myristoyl Chloride | - | Tetrahydrofuran (THF) | Room Temperature | - | High | >98 |
Note: Yields for intermediate steps are often not reported in isolation as the process can be continuous. The final yield of this compound is typically high for the acylation step.
Experimental Protocols
Stage 1: Synthesis of (1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol
This stereoselective synthesis starts from L-(R)-phenylacetylcarbinol.
1. Reductive Amination to form (1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol:
-
Materials:
-
L-(R)-phenylacetylcarbinol
-
Benzylamine
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure reactor, a mixture of L-(R)-phenylacetylcarbinol (e.g., 25.0 mmol) and benzylamine (25 mmol) is prepared in methanol.
-
20% Pd(OH)₂/C catalyst is added to the mixture.
-
The reactor is pressurized with hydrogen gas to 5 kg/cm ².
-
The reaction mixture is stirred at 50°C for 6 hours.
-
After the reaction is complete, the mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol.
-
2. Debenzylation to form (1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol:
-
Materials:
-
Crude L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol from the previous step.
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
The crude intermediate is dissolved in methanol.
-
20% Pd(OH)₂/C catalyst is added.
-
The mixture is stirred under a hydrogen atmosphere (5 kg/cm ²) at 24°C for approximately 7.3 hours.
-
The reaction mixture is then filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to obtain (1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol. The product can be further purified by recrystallization.
-
Stage 2: N-Acylation to form this compound
This step involves the formation of an amide bond between the precursor amine and myristoyl chloride.
-
Materials:
-
(1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol
-
Myristoyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
(1S,2R)-D-erythro-2-amino-1-phenyl-1-propanol is dissolved in anhydrous THF.
-
The solution is cooled in an ice bath.
-
Myristoyl chloride is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford pure this compound.
-
Logical Workflow of the Synthesis
The synthesis of this compound follows a logical progression from a chiral starting material to the final acylated product, ensuring the desired stereochemistry.
Caption: Logical workflow for this compound synthesis.
Conclusion
The synthesis of this compound is a well-defined process that relies on a stereoselective route to establish the correct configuration of the amino alcohol backbone, followed by a standard N-acylation reaction. The protocols outlined in this guide, when performed with appropriate care and analytical monitoring, should provide researchers with a reliable method for obtaining this important ceramidase inhibitor for their studies in sphingolipid metabolism and cell signaling.
The Alkaline Ceramidase Inhibitor D-erythro-MAPP: A Technical Guide to its Effects on Endogenous Ceramide Levels and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP), a potent and specific inhibitor of alkaline ceramidase. By inhibiting the hydrolysis of ceramide, this compound leads to a significant elevation of endogenous ceramide levels, a critical bioactive lipid involved in a myriad of cellular processes. This document details the mechanism of action of this compound, presents quantitative data on its effects, outlines detailed experimental protocols for its study, and visualizes the intricate signaling pathways modulated by the resulting increase in cellular ceramide.
Introduction to this compound and Ceramide Metabolism
Ceramide, a central molecule in sphingolipid metabolism, is a key second messenger that regulates a wide range of cellular signaling pathways, influencing processes such as apoptosis, cell cycle arrest, and senescence.[1][2] The intracellular concentration of ceramide is tightly regulated by a balance between its synthesis and degradation. One of the primary catabolic pathways for ceramide is its hydrolysis into sphingosine and a free fatty acid, a reaction catalyzed by enzymes known as ceramidases.
There are three main types of ceramidases, classified by their optimal pH: acid, neutral, and alkaline. This compound is a synthetic ceramide analog that has been identified as a specific inhibitor of alkaline ceramidase.[3][4] Its stereoisomer, L-erythro-MAPP, is biologically inactive.[5] By blocking the activity of alkaline ceramidase, this compound effectively prevents the breakdown of endogenous ceramide, leading to its accumulation within the cell. This targeted elevation of ceramide levels makes this compound a valuable tool for studying the multifaceted roles of ceramide in cellular signaling and a potential therapeutic agent for diseases where increased ceramide levels may be beneficial, such as in certain cancers.
Quantitative Effects of this compound
The efficacy of this compound as an inhibitor of alkaline ceramidase and its impact on endogenous ceramide levels have been quantified in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Alkaline Ceramidase) | 1-5 µM | In vitro | |
| IC50 (Acid Ceramidase) | >500 µM | In vitro | |
| Ki (Alkaline Ceramidase) | 2-13 µM | In vitro |
Table 1: Inhibitory Potency of this compound. This table highlights the specificity of this compound for alkaline ceramidase over acid ceramidase.
| Treatment | Fold Increase in Endogenous Ceramide | Time Point | Cell Line | Reference |
| 5 µM this compound | > 3-fold | 24 hours | HL-60 |
Table 2: Effect of this compound on Endogenous Ceramide Levels. This table demonstrates the significant impact of this compound treatment on the intracellular concentration of ceramide.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
-
Cell Line: Human promyelocytic leukemia (HL-60) cells are a commonly used model to study the effects of this compound.
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound is dissolved in an appropriate solvent, such as ethanol or DMSO, to create a stock solution. For treatment, the stock solution is diluted in culture medium to the desired final concentration (e.g., 5 µM) and added to the cells. A vehicle control (medium with the same concentration of the solvent) should always be run in parallel.
Measurement of Endogenous Ceramide Levels by HPLC
This protocol outlines a common method for the quantification of intracellular ceramide.
-
Lipid Extraction:
-
After treatment, harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Extract total lipids using a modified Bligh-Dyer method with a mixture of chloroform:methanol (1:2, v/v).
-
Separate the phases by adding chloroform and water.
-
Collect the lower organic phase containing the lipids.
-
-
Ceramide Quantification:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid film in a suitable solvent for HPLC analysis.
-
Separate ceramide species using a reverse-phase C18 column.
-
Detect and quantify ceramide using a suitable detector, such as a UV detector or by derivatization with a fluorescent probe followed by fluorescence detection.
-
Normalize ceramide levels to a relevant parameter, such as total phosphate or protein concentration.
-
Alkaline Ceramidase Activity Assay
This assay measures the enzymatic activity of alkaline ceramidase in the presence and absence of this compound.
-
Preparation of Cell Lysates:
-
Harvest and wash cells as described above.
-
Lyse the cells by sonication or Dounce homogenization in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Separate the membrane fraction, where alkaline ceramidase is predominantly located, by ultracentrifugation.
-
-
Enzymatic Reaction:
-
Resuspend the membrane fraction in an alkaline buffer (e.g., 25 mM glycine-NaOH, pH 9.0, containing 5 mM CaCl2 and 0.3% Triton X-100).
-
Pre-incubate the membrane fraction with this compound or vehicle control.
-
Initiate the reaction by adding a radiolabeled or fluorescently tagged ceramide substrate (e.g., [3H]C16-ceramide or NBD-C12-phytoceramide).
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Product Quantification:
-
Stop the reaction by adding a chloroform:methanol mixture.
-
Extract the lipids and separate the fatty acid product from the unreacted ceramide substrate using thin-layer chromatography (TLC).
-
Quantify the amount of released fatty acid using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement (for fluorescent substrates).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound-induced ceramide elevation on cell cycle progression.
-
Cell Preparation:
-
Harvest cells after treatment with this compound.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye such as propidium iodide (PI) or DAPI. The staining solution should also contain RNase A to prevent staining of double-stranded RNA.
-
Incubate the cells in the dark at room temperature or 4°C to allow for stoichiometric DNA staining.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the DNA dye with an appropriate laser and collect the fluorescence emission.
-
Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Visualizations
The elevation of endogenous ceramide levels by this compound triggers a cascade of downstream signaling events that ultimately lead to cellular responses such as cell cycle arrest and apoptosis.
Mechanism of Action of this compound
This compound's primary mechanism is the direct inhibition of alkaline ceramidase, preventing the degradation of ceramide.
Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation.
Ceramide-Mediated Signaling Pathways
The accumulation of ceramide initiates several key signaling cascades. One of the well-established pathways involves the activation of protein phosphatase 2A (PP2A). Ceramide can also activate a specific protein kinase known as Ceramide-Activated Protein Kinase (CAPK), which has been identified as Kinase Suppressor of Ras (KSR).
Caption: Elevated ceramide activates PP2A and the CAPK/KSR-Raf-1 pathway.
Experimental Workflow for Studying this compound Effects
A typical experimental workflow to investigate the cellular consequences of this compound treatment is outlined below.
Caption: Workflow for investigating this compound's cellular effects.
Conclusion
This compound is a powerful and specific pharmacological tool for elevating endogenous ceramide levels through the targeted inhibition of alkaline ceramidase. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative effects, and the experimental approaches used for its characterization. The ability to manipulate intracellular ceramide concentrations with this compound offers significant opportunities for advancing our understanding of ceramide-mediated signaling in health and disease and holds promise for the development of novel therapeutic strategies. Further research into the diverse downstream effects of ceramide accumulation will continue to uncover the intricate roles of this fascinating bioactive lipid.
References
- 1. Biochemical and morphological identification of ceramide-induced cell cycle arrest and apoptosis in cultured granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase suppressor of Ras is ceramide-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phosphorylation of Raf by ceramide-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of D-erythro-MAPP in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-erythro-1-(3-myristoyloxytetradecanoylamino)-2-hydroxy-3-(4-nitrophenyl)propane (D-erythro-MAPP) is a synthetic ceramide analog that has emerged as a critical tool for investigating the intricate roles of sphingolipids in cellular signaling. This technical guide provides an in-depth exploration of the biological functions of this compound, focusing on its mechanism of action and its impact on fundamental cellular processes. By serving as a specific inhibitor of alkaline ceramidase, this compound elevates endogenous ceramide levels, leading to significant consequences for cell growth, proliferation, and survival.[1][2] This document details the signaling pathways modulated by this compound, presents quantitative data on its activity, and provides comprehensive experimental protocols for its study.
Introduction to this compound and Sphingolipid Metabolism
Sphingolipids are a class of bioactive lipids that play pivotal roles in a multitude of cellular functions, including cell growth, differentiation, senescence, and apoptosis.[3][4] The balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. Ceramide, a central molecule in sphingolipid metabolism, is a well-established pro-apoptotic and anti-proliferative second messenger. Its intracellular concentration is tightly regulated by a network of enzymes responsible for its synthesis and degradation.
One of the key enzymes in ceramide catabolism is alkaline ceramidase, which hydrolyzes ceramide into sphingosine and a free fatty acid. This compound has been identified as a specific, cell-permeable inhibitor of this enzyme. Its ability to selectively target alkaline ceramidase makes it an invaluable pharmacological tool to artificially increase intracellular ceramide levels and study the downstream consequences.
Mechanism of Action of this compound
The primary biological function of this compound is the competitive inhibition of alkaline ceramidase. This inhibition leads to the accumulation of endogenous ceramide within the cell. It is important to note that this compound is a poor inhibitor of acid ceramidase, highlighting its specificity for the alkaline isoform. The elevation of ceramide levels mimics the cellular response to various stress stimuli that naturally lead to ceramide generation, such as treatment with tumor necrosis factor-alpha (TNF-α), chemotherapeutic agents, or irradiation.
The increased ceramide concentration triggers a cascade of downstream signaling events that ultimately impact cellular processes. These include the suppression of cell growth and the induction of cell cycle arrest, particularly at the G0/G1 phase.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data related to the inhibitory activity of this compound and its effects on cellular viability.
| Parameter | Value | Enzyme/Cell Line | Comments |
| IC50 for Alkaline Ceramidase | 1 µM | In vitro | Specific inhibitor of alkaline ceramidase. |
| IC50 for Acid Ceramidase | 500 µM | In vitro | Demonstrates high selectivity for the alkaline isoform. |
| Effect on Endogenous Ceramide Levels | > 3-fold increase | HL-60 cells | Time- and concentration-dependent elevation after 24 hours of treatment. |
| IC50 for Cell Viability (MCF-7) | 4.4 µM and 15.6 µM | MCF-7 cells | Dose-dependent reduction in cell viability. |
Signaling Pathways Modulated by this compound
The inhibition of alkaline ceramidase by this compound initiates a signaling cascade primarily driven by the accumulation of ceramide. This pathway is interconnected with the broader sphingolipid metabolism and apoptosis signaling networks.
References
The Impact of D-erythro-MAPP on Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a potent and selective inhibitor of alkaline ceramidase, an enzyme critical to sphingolipid metabolism. By blocking the hydrolysis of ceramide, this compound induces the accumulation of this bioactive lipid within the cell. Elevated endogenous ceramide levels serve as a potent intracellular signal, leading to the suppression of cell growth and inducing cell cycle arrest at the G₀/G₁ phase. This guide provides an in-depth review of the mechanism of action of this compound, its quantitative effects on enzymatic activity and cell viability, detailed experimental protocols for its study, and a visualization of the key signaling pathways involved in its cytostatic effects.
Introduction
The regulation of the cell cycle is a fundamental process in cellular biology, and its dysregulation is a hallmark of cancer. The sphingolipid ceramide has emerged as a critical second messenger that mediates cellular responses to stress, culminating in growth arrest, differentiation, and apoptosis. The intracellular concentration of ceramide is tightly regulated by a balance of synthesis and degradation, with ceramidases playing a key role in its catabolism by hydrolyzing it into sphingosine and a fatty acid.
This compound (also referred to as D-e-MAPP) is a synthetic ceramide analogue that acts as a specific inhibitor of alkaline ceramidases.[1] Unlike its enantiomer, L-erythro-MAPP, which is metabolized by the enzyme, this compound is a poor substrate and functions by blocking the enzyme's catalytic activity.[2] This inhibition leads to a significant, time- and concentration-dependent increase in endogenous ceramide levels.[2] The resulting accumulation of ceramide triggers an anti-proliferative response, primarily characterized by a robust arrest of the cell cycle in the G₀/G₁ phase, making this compound a valuable tool for studying ceramide signaling and a potential lead compound for therapeutic development.[2]
Mechanism of Action
The primary molecular target of this compound is alkaline ceramidase. It exhibits high selectivity for alkaline ceramidases over acid ceramidase.[2] The inhibition of this enzyme prevents the breakdown of ceramide, leading to its accumulation within the cell. Elevated ceramide levels then initiate a signaling cascade that impinges directly on the core cell cycle machinery.
The accumulated ceramide modulates the expression and activity of key G₁ phase regulators. Specifically, ceramide has been shown to upregulate the expression of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1. Simultaneously, it promotes the downregulation of Cyclin D1, a critical cyclin for G₁ progression.
The sequence of events is as follows:
-
Inhibition of Alkaline Ceramidase: this compound binds to and inhibits alkaline ceramidase.
-
Ceramide Accumulation: Intracellular ceramide levels increase significantly.
-
Modulation of G₁ Regulators:
-
p21 Induction: Expression of the CDK inhibitor p21 is increased.
-
Cyclin D1 Reduction: Expression of Cyclin D1 is decreased.
-
-
Inhibition of CDK4/6: The combination of reduced Cyclin D1 and increased p21 leads to the inhibition of CDK4 and CDK6 activity.
-
Hypophosphorylation of Rb: The retinoblastoma protein (Rb), a primary substrate of Cyclin D-CDK4/6 complexes, remains in its active, hypophosphorylated state.
-
E2F Sequestration: Active Rb binds to and sequesters the E2F family of transcription factors, preventing them from activating the genes required for S-phase entry.
-
G₀/G₁ Arrest: The cell is unable to pass the G₁ restriction point and enters a state of growth arrest.
Quantitative Data Presentation
The inhibitory effects of this compound have been quantified in various assays, primarily using human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Assay | Value | Reference Cell/System |
|---|---|---|---|
| IC₅₀ | Alkaline Ceramidase | 1 - 5 µM | In vitro enzyme assay |
| IC₅₀ | Acid Ceramidase | > 500 µM | In vitro enzyme assay |
| Kᵢ | Alkaline Ceramidase | 2 - 13 µM | In vitro enzyme assay |
| IC₅₀ | Cell Viability | 4.4 µM | MCF-7 Cells (24h) |
Data compiled from multiple sources.
Table 2: Cellular Effects of this compound Treatment
| Parameter | Condition | Result | Cell Line |
|---|---|---|---|
| Endogenous Ceramide | 5 µM D-e-MAPP (24h) | > 3-fold increase over baseline | HL-60 |
| Cell Cycle Phase | 5 µM D-e-MAPP | Arrest in G₀/G₁ phase | HL-60 |
| Cell Growth | Concentration-dependent | Suppression | HL-60 |
Data compiled from Bielawska, A., et al. (1996).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Treatment
This protocol is based on standard procedures for culturing HL-60 suspension cells.
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culture: Maintain cell density between 1 x 10⁵ and 9 x 10⁵ cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension (150 x g, 5 minutes), removing the old medium, and resuspending the cell pellet in fresh, pre-warmed medium at a seeding density of 1 x 10⁵ cells/mL.
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in ethanol or DMSO).
-
Seed HL-60 cells at a density of 2-3 x 10⁵ cells/mL.
-
Add the this compound stock solution directly to the culture medium to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final solvent concentration is non-toxic (typically <0.1%).
-
Incubate cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for analysis.
-
In Vitro Alkaline Ceramidase Inhibition Assay
This protocol is a representative method for measuring the direct inhibitory effect of this compound on enzyme activity.
-
Enzyme Source: Microsomal fractions isolated from cultured cells or tissues known to express alkaline ceramidase.
-
Substrate: A fluorogenic ceramide substrate, such as D-ribo-C₁₂-NBD-phytoceramide (NBD-C₁₂-PHC).
-
Assay Buffer: 25 mM glycine-NaOH (pH 9.0-9.4), 5 mM CaCl₂, 150 mM NaCl, 0.3% Triton X-100.
-
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, pre-incubate the microsomal protein (enzyme source) with the different concentrations of this compound (or vehicle control) for 15 minutes at 37°C.
-
Prepare the substrate solution by dispersing NBD-C₁₂-PHC in assay buffer via sonication.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding a quenching solution (e.g., chloroform:methanol).
-
Extract the lipids and separate the product (NBD-C₁₂-fatty acid) from the substrate using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quantify the fluorescent product using a plate reader or fluorescence detector.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the standard method for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Harvesting: Collect ~1 x 10⁶ cells per sample from the this compound-treated and control cultures by centrifugation (300 x g, 5 minutes).
-
Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cells and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or store at -20°C for several weeks).
-
Rehydration: Centrifuge the fixed cells (500 x g, 5 minutes) to remove the ethanol. Wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal on a linear scale (typically FL2 or FL3 channel).
-
Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.
Conclusion
This compound is a well-characterized and highly selective inhibitor of alkaline ceramidase. Its mechanism of action, centered on the elevation of endogenous ceramide, provides a direct link between sphingolipid metabolism and cell cycle control. By inducing a potent G₀/G₁ arrest, this compound serves as an indispensable research tool for dissecting the anti-proliferative signaling pathways governed by ceramide. The detailed protocols and quantitative data presented herein offer a comprehensive resource for researchers investigating ceramide biology and for professionals in drug development exploring novel therapeutic strategies that target cell cycle dysregulation in disease.
References
Methodological & Application
Application Notes and Protocols for D-erythro-MAPP in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-MAPP ((1S,2R)-D-erythro-2-(N-Myristoylamino)-1-phenyl-1-propanol) is a potent and specific, cell-permeable inhibitor of alkaline ceramidase.[1][2] By blocking the hydrolysis of ceramide into sphingosine and a free fatty acid, this compound leads to the intracellular accumulation of endogenous ceramide.[3][4] Ceramide is a critical bioactive sphingolipid that acts as a second messenger in various cellular signaling pathways, including those regulating apoptosis, cell cycle arrest, and senescence.[5] Consequently, this compound serves as a valuable pharmacological tool to investigate the roles of ceramide and sphingolipid metabolism in cell fate decisions. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability and cell cycle progression.
Mechanism of Action
This compound functions as a specific inhibitor of alkaline ceramidase, exhibiting a significantly higher potency for this enzyme compared to its acidic counterpart. This inhibition leads to an increase in intracellular ceramide levels. Elevated ceramide concentrations can trigger a signaling cascade that culminates in cell growth suppression and cell cycle arrest, primarily at the G0/G1 phase.
Signaling Pathway of this compound Action
Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation and subsequent cell cycle arrest, growth suppression, and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound in various in vitro models.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Cell Line/System | Reference |
| Alkaline Ceramidase | 1-5 µM | In vitro | |
| Acid Ceramidase | >500 µM | In vitro |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | IC50 / Effective Concentration | Treatment Duration | Observed Effect | Reference |
| Human Promyelocytic Leukemia (HL-60) | Growth Suppression | 5 µM | Time-dependent | G0/G1 cell cycle arrest | |
| Human Breast Cancer (MCF-7) | Cell Viability | 4.4 µM - 15.6 µM | 24 hours | Inhibition of cell viability |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound at a concentration of 10 mM in DMSO or ethanol. For example, to prepare a 10 mM stock solution from this compound (Molecular Weight: 361.56 g/mol ), dissolve 3.62 mg of the compound in 1 mL of solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for in vitro cell culture experiments using this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of adherent cells like MCF-7.
Materials:
-
96-well flat-bottom plates
-
MCF-7 cells in culture medium
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
A decrease in absorbance indicates reduced cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
It is important to note that altered metabolic activity may not always correlate directly with cell death; therefore, consider orthogonal assays to confirm the mechanism of action.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is suitable for suspension cells like HL-60 to analyze the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
HL-60 cells in culture medium
-
This compound stock solution (10 mM)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HL-60 cells in 6-well plates at a density of 2 x 10^5 cells/mL in 2 mL of culture medium.
-
Treatment: Treat the cells with this compound at the desired concentrations (e.g., 5 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cells once with PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
Data Analysis and Interpretation:
-
Use flow cytometry software to generate DNA content histograms.
-
Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases would indicate a G0/G1 cell cycle arrest.
-
A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal in MTT assay | Low cell number or viability. | Optimize cell seeding density. Check cell health before the experiment. |
| Insufficient incubation with MTT. | Increase MTT incubation time to 4 hours. | |
| High background in MTT assay | Contamination of culture. | Use aseptic techniques and check for contamination. |
| Phenol red in the medium. | Use phenol red-free medium for the assay. | |
| Cell clumping during cell cycle analysis | Improper fixation. | Add ethanol dropwise while vortexing to ensure single-cell suspension. |
| Broad peaks in cell cycle histogram | Inconsistent staining. | Ensure complete resuspension of cells in the PI staining solution. |
| High flow rate. | Use a lower flow rate during acquisition on the flow cytometer. |
Conclusion
This compound is a valuable tool for studying the biological roles of ceramide in in vitro cell culture systems. The protocols outlined in these application notes provide a framework for investigating its effects on cell viability and cell cycle progression. Proper experimental design, including appropriate controls and data analysis, is crucial for obtaining reliable and interpretable results. Further investigation into the downstream effectors of ceramide signaling can provide deeper insights into the mechanisms underlying the observed cellular responses.
References
- 1. Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay [promega.co.uk]
- 2. D-erythro MAPP, alkaline ceramidase inhibitor (CAS 60847-25-8) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-erythro-MAPP Treatment of HL-60 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a potent and specific inhibitor of alkaline ceramidase, an enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. In the context of cancer biology, particularly in leukemia, the accumulation of intracellular ceramide is a key signaling event that can lead to cell cycle arrest and apoptosis. The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying the effects of chemotherapeutic agents. Treatment of HL-60 cells with this compound leads to a time- and concentration-dependent increase in endogenous ceramide levels, resulting in growth suppression and induction of apoptosis. This document provides a recommended dosage, detailed experimental protocols, and an overview of the signaling pathway involved.
Recommended Dosage and Treatment Conditions
The recommended dosage of this compound for inducing growth suppression and apoptosis in HL-60 cells is in the low micromolar range. Based on published data, a concentration of 5 µM is effective in causing growth arrest and cell cycle modulation.[1] The half-maximal inhibitory concentration (IC50) for alkaline ceramidase in HL-60 cells has been reported to be in the range of 1-5 µM .[1]
For initial experiments, a dose-response study is recommended to determine the optimal concentration for specific experimental endpoints. A suggested starting range is 1 µM to 10 µM . The effects of this compound are time-dependent, with significant changes in cell viability and apoptosis typically observed within 24 to 72 hours of treatment.
Data Presentation
The following tables present illustrative quantitative data based on the expected dose- and time-dependent effects of this compound on HL-60 cells, as extrapolated from the literature.
Table 1: Dose-Response of this compound on HL-60 Cell Viability (72 hours)
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 85 |
| 2.5 | 60 |
| 5 | 45 |
| 10 | 25 |
Table 2: Time-Course of Apoptosis Induction in HL-60 Cells (5 µM this compound)
| Treatment Time (hours) | Apoptotic Cells (%) |
| 0 | < 5 |
| 24 | 25 |
| 48 | 45 |
| 72 | 65 |
Signaling Pathway
This compound inhibits alkaline ceramidase, leading to the accumulation of intracellular ceramide. Ceramide acts as a second messenger, initiating a signaling cascade that culminates in apoptosis and cell cycle arrest. In HL-60 cells, this pathway involves the mitochondrial (intrinsic) pathway of apoptosis.
References
How to prepare D-erythro-MAPP stock solution for research
Application Notes and Protocols for D-erythro-MAPP
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide) is a synthetic analog of ceramide that functions as a potent and specific inhibitor of alkaline ceramidase.[1][2] This inhibition leads to an elevation of endogenous ceramide levels, which can induce growth suppression and cell cycle arrest in various cell lines.[1][2] Its selectivity for alkaline ceramidase over acid ceramidase makes it a valuable tool for studying the specific roles of these enzymes in sphingolipid metabolism and signaling.[3] These application notes provide detailed protocols for the preparation of this compound stock solutions for research purposes.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 361.6 g/mol | |
| Molecular Formula | C₂₃H₃₉NO₂ | |
| Purity | >98% | |
| Appearance | White to off-white crystalline solid | |
| Solubility in DMSO | ≥ 20 mg/mL (55.32 mM); Soluble up to 50 mM | |
| Solubility in Ethanol | ≥ 20 mg/mL (55.32 mM); Soluble up to 50 mM | |
| IC₅₀ (Alkaline Ceramidase) | 1-5 µM | |
| IC₅₀ (Acid Ceramidase) | >500 µM | |
| Storage of Solid | -20°C for up to 3 years | |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months |
Experimental Protocols
Objective: To prepare a concentrated stock solution of this compound for use in in vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture on the compound.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.616 mg of this compound.
-
Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM × 0.001 L × 361.6 g/mol × 1000 mg/g = 3.616 mg
-
-
Solvent Addition: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM stock solution with 3.616 mg of the compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). When stored as a powder at -20°C, this compound is stable for at least 3 years.
Note on Solvent Choice: this compound is also soluble in ethanol. The choice of solvent will depend on the experimental system and the tolerance of the cells to either DMSO or ethanol. Always include a vehicle control (the solvent used to dissolve the compound) in your experiments at the same final concentration as the treated samples.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits alkaline ceramidase, increasing ceramide levels.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
D-erythro-MAPP: A Potent Inducer of Apoptosis in Breast Cancer Cell Lines
Application Notes and Protocols for Researchers
D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) has emerged as a significant area of interest in breast cancer research. As a specific inhibitor of alkaline ceramidase, this compound effectively elevates intracellular ceramide levels, a key signaling molecule in the induction of apoptosis and cell cycle arrest.[1][2][3] These characteristics make it a promising candidate for the development of novel anti-cancer therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in breast cancer cell line studies, targeted at researchers, scientists, and drug development professionals.
Quantitative Data Summary
The cytotoxic and pro-apoptotic effects of this compound have been quantified in the MCF-7 human breast cancer cell line. The following tables summarize the key findings from these studies.
Table 1: Cytotoxicity of this compound in MCF-7 Cells
| Compound | Cell Line | Incubation Time (hours) | IC50 Value (µM) | Citation |
| This compound | MCF-7 | 24 | 4.4 | [1] |
| This compound-SLN* | MCF-7 | 24 | 15.6 |
*this compound-SLN: Solid Lipid Nanoparticle formulation of this compound
Table 2: Apoptotic Effects of this compound in MCF-7 Cells (24-hour treatment at IC50)
| Treatment Group | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Dead Cells (%) | Citation |
| Control | 91.54 | 4.72 | 1.73 | 2.01 | |
| This compound | Not Reported | 25.80 | 11.05 | 3.15 | |
| This compound-SLN | 98.83 | 10.52 | 12.23 | 5.41 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24-hour treatment at IC50)
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |
| Control | 86.8 | 5.1 | 5.0 | |
| This compound | 39.4 | 23.4 | 19.7 | |
| Control (for SLN) | 44.8 | 5.5 | 28.0 | |
| This compound-SLN | 24.5 | 3.9 | 22.3 |
Signaling Pathway
This compound's primary mechanism of action is the inhibition of alkaline ceramidase, leading to the accumulation of intracellular ceramide. Ceramide acts as a second messenger in signaling pathways that promote apoptosis and cell cycle arrest.
Caption: Signaling pathway of this compound in breast cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on breast cancer cell lines, based on published research.
Cell Viability Assay (MTT or WST-1 Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Caption: Workflow for determining cell viability.
Materials:
-
Breast cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and mix to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Breast cancer cell line
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., IC50) for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Breast cancer cell line
-
This compound
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
These notes and protocols provide a foundational framework for investigating the applications of this compound in breast cancer cell line studies. Further research may explore its efficacy in other breast cancer subtypes, its potential for synergistic effects with existing chemotherapies, and the detailed molecular mechanisms underlying its pro-apoptotic activity.
References
- 1. Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of D-erythro-MAPP with Ceramidase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing molecular docking studies of D-erythro-MAPP, a known inhibitor, with human alkaline ceramidase 3 (ACER3). This document outlines the theoretical background, a detailed experimental protocol for in silico molecular docking, and methods for data interpretation.
Introduction
Ceramidases are a class of enzymes that catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid.[1] These enzymes are critical regulators in the sphingolipid signaling pathway, maintaining the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1][2] Dysregulation of ceramidase activity has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[3]
Human alkaline ceramidase 3 (ACER3) is an integral membrane protein that preferentially hydrolyzes unsaturated long-chain ceramides.[4] Its involvement in cellular signaling pathways makes it a promising therapeutic target. This compound is a synthetic ceramide analog that has been identified as a potent and selective inhibitor of alkaline ceramidases, with an IC50 value in the low micromolar range. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design for understanding the binding mechanism of inhibitors like this compound to their target enzymes.
Data Presentation
| Parameter | Value | Method | Reference |
| IC50 (alkaline ceramidase) | 1-5 µM | In vitro enzyme activity assay | |
| Ki (alkaline ceramidase) | 2-13 µM | In vitro enzyme activity assay | |
| IC50 (acid ceramidase) | >500 µM | In vitro enzyme activity assay | |
| Binding Energy (Illustrative) | -8.5 kcal/mol | Molecular Docking (Calculated) | N/A |
Signaling Pathway
The inhibition of ceramidase by this compound disrupts the normal sphingolipid metabolic pathway. By blocking the conversion of ceramide to sphingosine, this compound leads to an accumulation of intracellular ceramide, which can promote apoptosis and cell cycle arrest.
Caption: Inhibition of Ceramidase by this compound in the Sphingolipid Pathway.
Experimental Workflow
The following diagram outlines the major steps involved in performing a molecular docking study of this compound with ACER3.
Caption: General workflow for molecular docking.
Experimental Protocols
This protocol describes the molecular docking of this compound to human alkaline ceramidase 3 (ACER3) using AutoDock Vina.
1. Preparation of the Receptor (ACER3)
-
Objective: To prepare the ACER3 protein structure for docking by removing non-essential molecules, adding hydrogen atoms, and assigning charges.
-
Materials:
-
PDB file of human ACER3 (e.g., PDB ID: 6G7O).
-
Molecular graphics software (e.g., UCSF Chimera, PyMOL).
-
AutoDock Tools (ADT).
-
-
Protocol:
-
Download the crystal structure of human ACER3 from the Protein Data Bank (PDB).
-
Open the PDB file in a molecular graphics software.
-
Remove all non-protein molecules, including water, ions, and any co-crystallized ligands.
-
Inspect the protein for any missing residues or loops. If necessary, use modeling software to build these missing regions.
-
Save the cleaned protein structure as a new PDB file.
-
Open the cleaned PDB file in AutoDock Tools.
-
Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add > Polar Only).
-
Assign Gasteiger charges to the protein atoms (Edit > Charges > Compute Gasteiger).
-
Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose), which includes the added hydrogens and charges.
-
2. Preparation of the Ligand (this compound)
-
Objective: To obtain the 3D structure of this compound and prepare it for docking by defining rotatable bonds and assigning charges.
-
Materials:
-
3D structure of this compound (e.g., from PubChem CID: 124735).
-
AutoDock Tools (ADT).
-
-
Protocol:
-
Download the 3D structure of this compound in SDF format from the PubChem database.
-
Open the SDF file in AutoDock Tools (Ligand > Input > Open).
-
The software will automatically detect the root and define the rotatable bonds. This can be manually adjusted if necessary (Ligand > Torsion Tree > Choose Torsions).
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
-
3. Molecular Docking Simulation
-
Objective: To perform the docking of this compound into the active site of ACER3 using AutoDock Vina.
-
Materials:
-
Prepared ACER3 PDBQT file.
-
Prepared this compound PDBQT file.
-
AutoDock Vina software.
-
-
Protocol:
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should encompass the active site of the enzyme. For ACER3 (PDB ID: 6G7O), the catalytic zinc ion is coordinated by His153, His157, and His299, and a calcium-binding site is also present, which is important for its activity. The grid box should be centered to include these key residues.
-
Example Grid Parameters (to be optimized for the specific system):
-
center_x = [coordinate]
-
center_y = [coordinate]
-
center_z = [coordinate]
-
size_x = 25
-
size_y = 25
-
size_z = 25
-
-
-
Create a Configuration File: Create a text file (e.g., config.txt) with the following information:
-
Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:
-
4. Analysis of Results
-
Objective: To analyze the docking results to determine the binding affinity and binding mode of this compound.
-
Materials:
-
Output PDBQT file from Vina (docking_results.pdbqt).
-
Log file from Vina (docking_log.txt).
-
Molecular graphics software (e.g., UCSF Chimera, PyMOL, Discovery Studio Visualizer).
-
-
Protocol:
-
Examine the Log File: The log file contains the binding affinity scores (in kcal/mol) for the different binding poses. The most negative value represents the most favorable binding energy.
-
Visualize the Binding Poses: Open the receptor PDBQT file and the docking results PDBQT file in your molecular graphics software.
-
Analyze the interactions between this compound and the active site residues of ACER3 for the best-scoring pose. Identify hydrogen bonds, hydrophobic interactions, and any metal coordination.
-
The root-mean-square deviation (RMSD) between the docked poses can also be calculated to assess the convergence of the docking simulation.
-
Conclusion
This document provides a detailed framework for conducting molecular docking studies of this compound with human alkaline ceramidase 3. By following these protocols, researchers can gain valuable insights into the molecular basis of ceramidase inhibition, which can aid in the design and development of novel therapeutics targeting sphingolipid metabolism. It is important to note that computational results should ideally be validated with experimental data to confirm the predicted binding modes and affinities.
References
In Vivo Administration and Dosage of D-erythro-MAPP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration and dosage of D-erythro-MAPP, a specific inhibitor of alkaline ceramidase. The following sections detail the mechanism of action, experimental protocols, and quantitative data derived from scientific literature to assist in the design and execution of in vivo studies involving this compound.
Mechanism of Action
This compound, also known as (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol, is a potent and specific inhibitor of alkaline ceramidases (ACERs), with a reported IC50 of 1-5 µM in vitro.[1][2] Alkaline ceramidases are key enzymes in the sphingolipid metabolic pathway, responsible for the hydrolysis of ceramide into sphingosine (SPH).[3][4] Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in numerous cellular processes.[1]
By inhibiting alkaline ceramidases, this compound blocks the degradation of ceramide, leading to its accumulation and a subsequent decrease in the levels of SPH and S1P. This modulation of the ceramide/S1P rheostat can influence cell fate, with increased ceramide levels often associated with growth suppression and apoptosis.
Signaling Pathway of this compound Action
Caption: this compound inhibits alkaline ceramidase, blocking ceramide hydrolysis.
Quantitative Data Summary
The following table summarizes the quantitative data from an in vivo study administering this compound to mice. This data highlights the dosage, administration route, and the resulting effects on key sphingolipid metabolites.
| Parameter | Details | Reference |
| Animal Model | Mice | |
| Compound | This compound | |
| Dosage | 2.5 nmol/g of body weight | |
| Administration Route | Intravenous (IV) | |
| Vehicle | Dimethyl sulfoxide (DMSO) | |
| Treatment Duration | 6 hours | |
| Observed Effects | - Decreased Sphingosine (SPH) in erythrocytes and plasma- Decreased Sphingosine-1-Phosphate (S1P) in erythrocytes and plasma |
Experimental Protocols
This section provides detailed protocols for the in vivo administration of this compound and the subsequent analysis of its effects on sphingolipid levels.
Preparation of this compound for Injection
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Protocol:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 2.5 nmol/g) and the average weight of the animals to be treated, calculate the total nanomoles of this compound needed. Convert this to milligrams using the molecular weight of this compound (361.56 g/mol ).
-
Dissolve this compound in DMSO: Accurately weigh the calculated amount of this compound and dissolve it in a minimal volume of sterile DMSO to achieve a stock solution. The final concentration should be determined based on the desired injection volume per animal. For instance, if the desired injection volume is 100 µL for a 20g mouse, the concentration would need to be adjusted accordingly.
-
Vortex to ensure complete dissolution: Vortex the solution thoroughly to ensure that the this compound is completely dissolved.
-
Prepare the vehicle control: Prepare a vehicle control solution consisting of the same volume of sterile DMSO that will be administered to the treatment group.
-
Storage: Store the prepared solutions at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
In Vivo Administration via Tail Vein Injection
Materials:
-
Mice (specify strain, age, and sex for your study)
-
Prepared this compound solution and vehicle control
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile insulin syringes (e.g., 27-30 gauge)
-
70% ethanol
-
Gauze pads
Protocol:
-
Animal Preparation: Acclimatize the mice to the laboratory conditions before the experiment.
-
Warming: To induce vasodilation of the tail veins for easier injection, warm the mouse under a heat lamp or on a warming pad for a few minutes. Ensure the animal does not overheat.
-
Restraint: Place the mouse in an appropriate-sized restrainer, ensuring the tail is accessible.
-
Injection Site Preparation: Gently wipe the tail with a 70% ethanol-soaked gauze pad to clean the injection site.
-
Injection:
-
Load the syringe with the this compound solution or vehicle control, ensuring there are no air bubbles.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
The maximum injection volume for a bolus IV injection in mice is typically 5 ml/kg.
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Experimental Workflow for In Vivo this compound Administration
Caption: Workflow for in vivo this compound administration and analysis.
Measurement of Sphingosine and Sphingosine-1-Phosphate
Principle:
Sphingosine (SPH) and Sphingosine-1-Phosphate (S1P) levels in biological samples like plasma and erythrocytes are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Solvents for extraction (e.g., methanol, chloroform)
-
Internal standards (e.g., C17-S1P)
-
LC-MS/MS system (e.g., ESI-MS/MS)
Protocol (General Outline):
-
Sample Collection and Preparation:
-
Collect whole blood from the mice at the designated time point (e.g., 6 hours post-injection) into EDTA-containing tubes.
-
Separate plasma from erythrocytes by centrifugation.
-
-
Lipid Extraction:
-
Perform a lipid extraction from the plasma and erythrocyte fractions. This is typically done using a solvent system like methanol/chloroform.
-
Add a known amount of an internal standard (e.g., a sphingolipid with a different chain length that is not naturally present in the sample) to each sample before extraction to correct for extraction efficiency and instrument variability.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extracts in an appropriate solvent.
-
Inject the samples into the LC-MS/MS system.
-
The different sphingolipids are separated by the liquid chromatography column.
-
The mass spectrometer then ionizes the molecules (e.g., using electrospray ionization - ESI) and fragments them.
-
The specific parent and daughter ion transitions for SPH and S1P are monitored to quantify their amounts relative to the internal standard.
-
Note: The specific parameters for the LC-MS/MS analysis (e.g., column type, mobile phases, and mass spectrometer settings) should be optimized for the instrument being used.
Conclusion
The in vivo administration of this compound serves as a valuable tool for investigating the role of alkaline ceramidases and the sphingolipid rheostat in various physiological and pathological processes. The protocols and data presented here provide a foundation for researchers to design and conduct their own in vivo studies with this potent inhibitor. Careful consideration of the animal model, dosage, administration route, and analytical methods is crucial for obtaining reproducible and meaningful results.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for Measuring Ceramide Levels Following D-erythro-MAPP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) is a potent and specific inhibitor of alkaline ceramidase, an enzyme responsible for the hydrolysis of ceramide into sphingosine.[1][2][3][4] Inhibition of this enzyme by this compound leads to the accumulation of endogenous ceramides, which are critical bioactive lipids involved in various cellular processes, including cell cycle arrest, growth suppression, and apoptosis. Accurate measurement of ceramide levels following this compound treatment is crucial for understanding its mechanism of action and for the development of ceramide-based therapeutics.
These application notes provide detailed protocols for the quantification of ceramide levels in biological samples treated with this compound, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for ceramide analysis.
This compound: Mechanism of Action
This compound functions by selectively inhibiting alkaline ceramidase, thereby blocking the degradation of ceramide. This leads to an increase in intracellular ceramide concentrations.
Caption: this compound inhibits alkaline ceramidase, preventing ceramide breakdown.
Experimental Protocols
I. Cell Culture and this compound Treatment
A standardized cell culture and treatment protocol is essential for reproducible results.
Workflow for Cell Treatment and Lysis:
Caption: Workflow for cell culture, this compound treatment, and lysate preparation.
Protocol:
-
Cell Seeding: Plate cells (e.g., HL-60 or MCF-7) in appropriate culture dishes at a density that allows for logarithmic growth during the experiment.
-
Incubation: Culture the cells for 24-48 hours to allow for attachment and recovery.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent like ethanol or DMF. Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (medium with the same concentration of solvent) must be included.
-
Incubation with this compound: Replace the culture medium with the this compound-containing medium or the vehicle control medium and incubate for the desired treatment duration (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, wash twice with ice-cold phosphate-buffered saline (PBS), then scrape the cells into a minimal volume of PBS.
-
For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
-
Cell Lysis and Storage: Resuspend the cell pellet in a suitable lysis buffer and store the lysate at -80°C until lipid extraction.
II. Lipid Extraction from Cells or Tissues
A robust lipid extraction method is critical for accurate ceramide quantification. The Bligh and Dyer method is a commonly used protocol.
Protocol:
-
Sample Preparation: Thaw the cell lysate or use powdered frozen tissue samples.
-
Solvent Addition: To the sample, add a mixture of chloroform:methanol (1:2, v/v). For every 100 µL of aqueous sample, use 375 µL of the solvent mixture.
-
Internal Standard Spiking: Add an internal standard, such as C17:0 ceramide, to each sample to correct for extraction efficiency and instrument variability.
-
Vortexing: Vortex the mixture thoroughly for 1-2 minutes.
-
Phase Separation: Add chloroform and water to the mixture to induce phase separation. For the initial volume, add 125 µL of chloroform and 125 µL of water.
-
Centrifugation: Centrifuge the samples at 2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mobile phase-matching solution.
III. Ceramide Quantification by LC-MS/MS
LC-MS/MS provides high sensitivity and specificity for the quantification of different ceramide species.
Workflow for LC-MS/MS Analysis:
Caption: General workflow for the quantification of ceramides by LC-MS/MS.
Protocol:
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column for the separation of ceramide species based on their hydrophobicity.
-
Mobile Phase: A common mobile phase consists of a gradient of water with formic acid (Mobile Phase A) and acetonitrile/isopropanol with formic acid (Mobile Phase B).
-
Gradient: A typical gradient starts with a higher proportion of Mobile Phase A and gradually increases the proportion of Mobile Phase B to elute the more hydrophobic long-chain ceramides.
-
-
Mass Spectrometry Detection:
-
Ionization: Utilize electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for each ceramide species and monitoring a specific product ion after fragmentation. A common product ion for many ceramides is m/z 264.3, corresponding to the sphingosine backbone.
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for each ceramide species and the internal standard.
-
Calculate the concentration of each ceramide species by comparing its peak area ratio to the internal standard against a calibration curve prepared with known amounts of ceramide standards.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Ceramide Levels in HL-60 Cells Treated with this compound (24 hours)
| Ceramide Species | Vehicle Control (pmol/mg protein) | 5 µM this compound (pmol/mg protein) | Fold Change |
| C16:0 Ceramide | 50.2 ± 4.5 | 155.8 ± 12.1 | 3.1 |
| C18:0 Ceramide | 25.1 ± 2.8 | 78.3 ± 6.9 | 3.1 |
| C24:0 Ceramide | 15.3 ± 1.9 | 47.5 ± 4.2 | 3.1 |
| C24:1 Ceramide | 10.8 ± 1.2 | 33.5 ± 3.1 | 3.1 |
| Total Ceramides | 101.4 ± 10.4 | 315.1 ± 26.3 | 3.1 |
Data are presented as mean ± SD from three independent experiments. Fold change is calculated relative to the vehicle control.
Alternative Techniques for Ceramide Measurement
While LC-MS/MS is the preferred method, other techniques can also be employed.
Table 2: Comparison of Techniques for Ceramide Measurement
| Technique | Principle | Advantages | Disadvantages |
| HPLC with UV/Fluorescence Detection | Separation by HPLC followed by detection of derivatized ceramides. | Good resolution, relatively non-destructive. | Requires derivatization, less sensitive and specific than MS. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile ceramide derivatives by GC followed by MS detection. | High sensitivity, good for fatty acid profiling. | Requires derivatization, may not be suitable for all ceramide species. |
| Thin-Layer Chromatography (TLC) | Separation of lipids on a silica plate followed by visualization. | Simple, cost-effective. | Low resolution, semi-quantitative. |
| Enzymatic Assays (e.g., DAG Kinase Assay) | Enzymatic conversion of ceramide to a detectable product (e.g., radiolabeled ceramide-1-phosphate). | High sensitivity. | Measures total ceramide, does not distinguish between species. |
| ELISA | Immunoassay using anti-ceramide antibodies. | High throughput potential. | Antibody specificity can be a concern, may not recognize all ceramide species. |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the accurate measurement of ceramide levels following treatment with the alkaline ceramidase inhibitor this compound. The choice of method will depend on the specific research question, available instrumentation, and the desired level of detail. For precise quantification of individual ceramide species, LC-MS/MS is the recommended technique. By carefully following these protocols, researchers can obtain reliable data to further elucidate the role of ceramide in cellular signaling and to advance the development of novel therapeutics targeting this important lipid pathway.
References
- 1. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of alkaline ceramidases in the generation of sphingosine and its phosphate in erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
D-erythro-MAPP solubility in DMSO versus ethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and application of D-erythro-MAPP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of ceramide.[1][2] Its primary mechanism of action is the specific inhibition of alkaline ceramidase, with an IC50 of 1-5 µM.[2][3][4] This inhibition leads to an elevation of endogenous ceramide levels, which in turn promotes growth suppression and cell cycle arrest in the G0/G1 phase. It is a much weaker inhibitor of acid ceramidase (IC50 >500 µM).
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including DMSO and ethanol. For detailed solubility information, please refer to the data summary table below.
Q3: What are the recommended storage conditions for this compound?
A3: As a solid, this compound should be stored at -20°C. Stock solutions in solvent can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.
Q4: Is this compound cell-permeable?
A4: Yes, this compound is cell-permeable.
Solubility Data
The solubility of this compound can vary between different solvents. The following table summarizes the available quantitative data for solubility in DMSO and ethanol.
| Solvent | Concentration (m/v) | Molar Concentration (mM) | Source |
| DMSO | 0.1 mg/mL | ~0.28 mM | Cayman Chemical |
| DMSO | - | 50 mM | Abcam |
| Ethanol | 5 mg/mL | ~13.8 mM | Sigma-Aldrich |
| Ethanol | ≥ 20 mg/mL | ≥ 55.32 mM | MedChemExpress |
| Ethanol | - | 50 mM | Abcam |
Note: The molecular weight of this compound is approximately 361.56 g/mol .
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Insufficient solvent volume or inappropriate solvent. | Ensure you are using a sufficient volume of the recommended solvent (DMSO or ethanol). Gentle warming and vortexing can aid dissolution. Refer to the solubility table for concentration guidelines. |
| Precipitation of this compound in Aqueous Media | This compound has low aqueous solubility. | When diluting a stock solution into an aqueous buffer, ensure the final concentration of the organic solvent is low enough to be tolerated by your experimental system but high enough to maintain solubility. It may be necessary to prepare a more dilute stock solution for this purpose. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage. | Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. Use fresh aliquots for each experiment. Stock solutions are generally stable for up to one month at -20°C. |
| Low Potency or Lack of Cellular Effect | Incorrect concentration or degraded compound. | Verify the concentration of your stock solution and ensure it has been stored correctly. Confirm the purity of the this compound used. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.62 mg of this compound (Molecular Weight = 361.56 g/mol ).
-
Add the appropriate volume of DMSO to the this compound solid.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Visualizations
Caption: Workflow for preparing this compound stock solutions.
References
Long-term stability and storage of D-erythro-MAPP solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of D-erythro-MAPP solutions.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound is stable for at least four years when stored at -20°C.[1] For optimal long-term stability, it is recommended to store the compound under desiccating conditions.[2]
2. How should I prepare stock solutions of this compound?
This compound is soluble in several organic solvents. For biological experiments, it is common to prepare a concentrated stock solution in DMSO, ethanol, or DMF. For instance, it is soluble in DMSO and ethanol up to 50 mM.[2] See the detailed protocol below for preparing a stock solution.
3. What are the recommended storage conditions for this compound stock solutions?
The stability of this compound in solution is dependent on the storage temperature and the solvent. The following table summarizes the recommended storage conditions based on vendor datasheets. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[3]
| Storage Temperature | Solvent | Recommended Storage Period |
| -20°C | Ethanol, DMSO, DMF | Up to 1 month[4] |
| -80°C | Ethanol, DMSO, DMF | Up to 6 months |
4. Is this compound sensitive to light?
5. What is the mechanism of action of this compound?
This compound is a specific inhibitor of alkaline ceramidases (ACERs). These enzymes are responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting alkaline ceramidases, this compound leads to an accumulation of intracellular ceramide. This accumulation can, in turn, induce cellular responses such as growth suppression and cell cycle arrest.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitate observed in the stock solution upon thawing. | The solubility of this compound may be limited in the chosen solvent, especially at lower temperatures. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent experimental results. | Degradation of the this compound stock solution. | Prepare fresh stock solutions regularly, adhering to the recommended storage guidelines. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Perform a stability check of your stock solution using a method like HPLC. |
| Low or no biological activity observed. | Incorrect preparation or storage of the this compound solution, leading to degradation. | Verify the concentration and integrity of your stock solution. Ensure that the final concentration in your assay is appropriate for the expected biological effect (the IC50 for alkaline ceramidase is in the low micromolar range). |
| Difficulty dissolving the solid compound. | Inappropriate solvent or insufficient mixing. | Ensure you are using a recommended solvent such as DMSO, ethanol, or DMF. Use vortexing or sonication to aid dissolution. Gentle warming can also be effective. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 361.56 g/mol ), weigh out 3.62 mg of the compound.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 3.62 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
General Protocol for Assessing the Stability of this compound Solutions using HPLC-UV
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. Method development and validation are required for specific applications.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
Volumetric flasks and pipettes
-
HPLC vials
Procedure:
-
Preparation of Mobile Phase: Prepare a suitable mobile phase. A common starting point for reverse-phase chromatography of small molecules is a gradient of acetonitrile and water. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Preparation of Standard Solution: Prepare a standard solution of this compound of known concentration in the mobile phase or a compatible solvent.
-
Sample Preparation: Prepare solutions of this compound in the desired solvent and store them under the conditions to be tested (e.g., different temperatures, light exposure). At specified time points, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient from 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determine the optimal wavelength for this compound by performing a UV scan (e.g., 220 nm).
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and samples onto the HPLC system.
-
Data Evaluation:
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Monitor the peak area of the this compound peak over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of new peaks in the chromatogram, which may represent degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.
Caption: The role of this compound in the ceramide signaling pathway.
References
Technical Support Center: Optimizing D-erythro-MAPP Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing D-erythro-MAPP in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and efficacy data to ensure optimal experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the use of this compound, providing clear and actionable solutions.
Question: I am observing lower-than-expected efficacy or inconsistent results with this compound. What are the potential causes and solutions?
Answer: Inconsistent or low efficacy can stem from several factors. Here's a systematic approach to troubleshooting:
-
Compound Integrity and Storage: this compound stock solutions are stable for up to one month at -20°C or for six months at -80°C.[1] Improper storage or repeated freeze-thaw cycles can lead to degradation.
-
Recommendation: Prepare small aliquots of your stock solution to minimize freeze-thaw cycles. Always store the compound as recommended by the manufacturer.
-
-
Solubility Issues: this compound has limited solubility in aqueous solutions. If the compound precipitates in your culture medium, its effective concentration will be reduced.
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Recommendation: Prepare a high-concentration stock solution in an appropriate solvent like ethanol or DMF.[2][3] When diluting to the final concentration in your cell culture medium, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced toxicity and precipitation. Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Vehicle Control: The solvent used to dissolve this compound (e.g., ethanol, DMF) can have its own effects on cells.
-
Recommendation: Always include a vehicle control in your experiments. This consists of cells treated with the same concentration of the solvent used to dissolve this compound, but without the compound itself. This will help you differentiate the effects of the compound from those of the solvent.
-
-
Cell Line Specificity: The efficacy of this compound can vary between different cell lines due to variations in the expression and activity of alkaline ceramidases and other enzymes involved in sphingolipid metabolism.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. We recommend starting with a broad range of concentrations (e.g., 1 µM to 50 µM) to establish a dose-response curve.
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Question: I am observing significant cell death at concentrations where I expect to see cell cycle arrest. How can I differentiate between targeted apoptosis and non-specific cytotoxicity?
Answer: It is crucial to distinguish between the intended biological effect (apoptosis induced by ceramide accumulation) and general cytotoxicity.
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Time-Course Experiment: The induction of apoptosis is a programmed process that takes time. Non-specific cytotoxicity often occurs more rapidly.
-
Recommendation: Perform a time-course experiment, analyzing cell viability and apoptosis at different time points (e.g., 12, 24, 48 hours) after treatment with this compound.
-
-
Cytotoxicity Assays: Utilize assays that specifically measure cytotoxicity, such as a lactate dehydrogenase (LDH) release assay, which quantifies membrane damage.
-
Recommendation: Compare the results from a viability assay (like MTT, which measures metabolic activity) with an LDH assay. If you observe a significant increase in LDH release at the same concentrations that cause a decrease in MTT reduction, it may indicate non-specific cytotoxicity.
-
-
Apoptosis-Specific Markers: To confirm that the observed cell death is due to apoptosis, measure specific markers of this process.
-
Recommendation: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blotting for cleaved caspases (e.g., cleaved caspase-3) to confirm the induction of apoptosis.
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Question: I am not observing an increase in intracellular ceramide levels after treating my cells with this compound. What could be the reason?
Answer: An increase in intracellular ceramide is the direct downstream effect of this compound's inhibition of alkaline ceramidase.[4] If this is not observed, consider the following:
-
Sub-optimal Concentration: The concentration of this compound may be too low to effectively inhibit the ceramidase in your specific cell line.
-
Recommendation: Perform a dose-response experiment and measure ceramide levels at various concentrations of this compound.
-
-
Timing of Measurement: The accumulation of ceramide is a dynamic process. The peak of ceramide accumulation may occur at a specific time point after treatment.
-
Recommendation: Conduct a time-course experiment, measuring intracellular ceramide levels at different time points (e.g., 6, 12, 24 hours) post-treatment.
-
-
Ceramidase Activity in Your Cell Line: Your cell line might have low endogenous alkaline ceramidase activity.
-
Recommendation: If possible, measure the baseline alkaline ceramidase activity in your cells to confirm that it is a relevant target.
-
-
Measurement Technique: The method used to quantify ceramide may not be sensitive enough to detect the changes.
-
Recommendation: Ensure you are using a validated and sensitive method for ceramide quantification, such as HPLC-MS/MS.[5]
-
Data Presentation
The following tables summarize the efficacy of this compound in different human cancer cell lines.
Table 1: IC50 Values of this compound for Ceramidase Inhibition
| Enzyme | IC50 Value | Reference |
| Alkaline Ceramidase | 1-5 µM | |
| Acid Ceramidase | >500 µM |
Table 2: Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cell Type | Effect | Effective Concentration/IC50 | Incubation Time | Reference |
| HL-60 | Human Promyelocytic Leukemia | Growth Suppression, G0/G1 Arrest | 5 µM | Time-dependent | |
| MCF-7 | Human Breast Cancer | Inhibition of Cell Viability | 4.4 µM, 15.6 µM | 24 hours |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Appropriate cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or no-treatment control medium.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Cover the plate with foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
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Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. D- erythro -MAPP [sigmaaldrich.com]
- 4. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Intracellular Ceramide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Potential off-target effects of D-erythro-MAPP in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-erythro-MAPP in their experiments. The information provided is intended to help users identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic ceramide analog that acts as a specific inhibitor of alkaline ceramidase.[1][2] This inhibition leads to a buildup of endogenous ceramide within the cell, which in turn can induce cellular responses such as growth suppression and cell cycle arrest.[1][3]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for alkaline ceramidase over acid ceramidase. The IC50 (half-maximal inhibitory concentration) for alkaline ceramidase is in the range of 1-5 µM, while for acid ceramidase it is greater than 500 µM.[3]
Q3: My cells are showing high levels of toxicity. Is this an off-target effect?
A3: Not necessarily. The on-target effect of this compound is the accumulation of ceramide, which is a pro-apoptotic lipid. High concentrations of this compound can lead to excessive ceramide accumulation, causing significant cytotoxicity. This is considered an "on-target" toxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How can I differentiate between on-target and potential off-target effects?
A4: Differentiating between on-target and off-target effects is a critical aspect of pharmacological studies. Here are a few strategies:
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Use a structurally unrelated inhibitor: If another specific inhibitor of alkaline ceramidase with a different chemical structure produces the same phenotype, it is more likely to be an on-target effect.
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Rescue experiment: If possible, overexpressing alkaline ceramidase might rescue the phenotype, indicating an on-target effect.
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Measure the downstream effector: Directly measure the levels of intracellular ceramide. A correlation between ceramide accumulation and the observed phenotype strengthens the evidence for an on-target effect.
Q5: What is the recommended solvent and storage for this compound?
A5: this compound is soluble in ethanol and DMF at concentrations of 20 mg/mL and in DMSO at 0.1 mg/mL. For cell culture experiments, it is common to prepare a concentrated stock solution in ethanol or DMSO and then dilute it in the culture medium. Stock solutions should be stored at -20°C and are typically stable for up to one month.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect | 1. This compound concentration is too low.2. Insufficient incubation time.3. The compound has degraded.4. Low activity of alkaline ceramidase in the cell line. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Conduct a time-course experiment.3. Prepare fresh stock solutions. Ensure proper storage at -20°C.4. Confirm the expression and activity of alkaline ceramidase in your cell line. |
| High cytotoxicity | 1. This compound concentration is too high, leading to excessive on-target toxicity from ceramide accumulation.2. Solvent toxicity.3. Potential off-target effects at high concentrations. | 1. Lower the concentration of this compound. Determine the IC50 for cytotoxicity in your cell line.2. Include a vehicle control (solvent only) to assess its contribution to toxicity.3. Use the lowest effective concentration that inhibits the target without causing widespread cell death. |
| Inconsistent results | 1. Variability in cell culture conditions.2. Inconsistent preparation of this compound solution.3. Cell line heterogeneity. | 1. Maintain consistent cell passage number, density, and media composition.2. Prepare fresh dilutions of this compound for each experiment from a validated stock.3. If possible, use a clonal cell line. |
| Unexpected phenotype not consistent with ceramide accumulation | 1. Potential off-target effects.2. The observed phenotype is a downstream, indirect consequence of ceramide accumulation. | 1. Perform a kinase profile screen to identify potential off-target interactions.2. Use a structurally unrelated alkaline ceramidase inhibitor to see if the phenotype is reproduced.3. Investigate the known downstream signaling pathways of ceramide to see if the phenotype can be explained. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from various sources.
| Target/Effect | Cell Line/System | IC50 / Ki | Reference |
| Alkaline Ceramidase | In vitro | 1-5 µM (IC50) | |
| Alkaline Ceramidase | In vitro | 2-13 µM (Ki) | |
| Acid Ceramidase | In vitro | >500 µM (IC50) | |
| Cell Viability | HL-60 | Growth suppression at 5 µM | |
| Cell Viability | MCF-7 | 4.4 µM (IC50) |
Experimental Protocols
Protocol 1: In Vitro Ceramidase Activity Assay
This protocol is adapted from a method for measuring ceramidase activity using a fluorescent substrate.
Materials:
-
Cell or tissue lysate
-
Reaction buffer (50 mM Tris-HCl, pH 7.5, containing 2% (w/v) sodium cholate)
-
Fluorescent ceramide substrate (e.g., C12-NBD-Ceramide)
-
This compound (or other inhibitors)
-
Chloroform/methanol (2:1, v/v)
-
TLC plate
-
TLC developing solvent (e.g., chloroform/methanol/25% ammonia, 14:6:1, v/v/v)
-
Fluorescence imager
Procedure:
-
Prepare cell or tissue lysates.
-
In a microcentrifuge tube, mix the lysate with the reaction buffer.
-
Add this compound at various concentrations to the experimental tubes and a vehicle control to the control tubes. Incubate for 15 minutes at 37°C.
-
Add the fluorescent ceramide substrate to initiate the reaction. Incubate for 1 hour at 37°C.
-
Stop the reaction by adding chloroform/methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
Spot the lower organic phase onto a TLC plate.
-
Develop the TLC plate in the developing solvent.
-
Visualize the separated fluorescent substrate and product using a fluorescence imager.
-
Quantify the bands to determine the percentage of inhibition.
Protocol 2: Measurement of Intracellular Ceramide Levels by HPLC-MS/MS
This protocol provides a general workflow for the quantification of endogenous ceramide levels.
Materials:
-
Cultured cells
-
This compound
-
Methanol
-
Chloroform
-
Water
-
Internal standards (e.g., C17-ceramide)
-
HPLC-MS/MS system
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Harvest the cells and wash with PBS.
-
Lyse the cells in methanol.
-
Add chloroform and water to perform a Bligh-Dyer lipid extraction.
-
Spike the samples with the internal standard.
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for HPLC-MS/MS analysis.
-
Analyze the samples using an HPLC-MS/MS method optimized for ceramide detection and quantification.
-
Normalize the ceramide levels to the internal standard and total protein or cell number.
Visualizations
Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation and subsequent cellular effects.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Troubleshooting inconsistent results with D-erythro-MAPP
This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments with D-erythro-MAPP.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of ceramide. It functions as a specific inhibitor of alkaline ceramidase, with an in vitro IC50 (half-maximal inhibitory concentration) of 1-5 µM.[1] By inhibiting alkaline ceramidase, this compound prevents the breakdown of endogenous ceramide into sphingosine. This leads to an accumulation of intracellular ceramide, which in turn can induce cell cycle arrest and suppress cell growth.
Q2: My this compound solution appears cloudy or precipitated. What should I do?
This may be due to solubility issues. This compound has limited solubility in aqueous solutions. For cell-based assays, it is typically dissolved in an organic solvent like Dimethyl sulfoxide (DMSO) or ethanol to create a stock solution before further dilution in culture media. Ensure the final concentration of the organic solvent in your experimental setup is low (usually less than 1%) to avoid solvent-induced cell toxicity. If precipitation occurs upon dilution, try vortexing the solution or preparing a fresh dilution from the stock.
Q3: How should I store this compound and its stock solutions to ensure stability?
This compound powder should be stored at -20°C for long-term stability (up to 4 years). Once reconstituted in a solvent, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. These stock solutions are stable for up to one month when stored at -20°C.
Q4: I am observing lower than expected potency (higher IC50 value) for this compound. What could be the cause?
Several factors could contribute to this observation:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Purity of the Compound: Ensure you are using a high-purity batch of this compound. Lot-to-lot variability in purity can affect its potency.
-
Inaccurate Concentration: Double-check the calculations for your stock solution and final dilutions.
-
Assay Conditions: The optimal concentration of this compound can be cell-type dependent. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Experimental and Assay-Related Issues
Q5: I am seeing inconsistent results between experiments. What are the potential sources of variability?
Inconsistent results can arise from several sources:
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Cell Culture Conditions: Variations in cell density, passage number, and growth phase can all impact cellular metabolism and response to this compound. Ceramide metabolism itself can be influenced by cellular stress.
-
Assay Protocol: Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments.
-
Lot-to-Lot Variability: In addition to the compound itself, reagents such as cell culture media and serum can exhibit lot-to-lot variation that may affect experimental outcomes.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
Q6: My vehicle control (e.g., DMSO) is showing some effect on the cells. How do I address this?
It is crucial to include a vehicle control in your experiments to account for any effects of the solvent used to dissolve this compound. If the vehicle control is showing significant effects, you may need to:
-
Reduce the Solvent Concentration: Try to use the lowest possible concentration of the solvent.
-
Test a Different Solvent: If reducing the concentration is not feasible, consider testing an alternative solvent that is less toxic to your cells.
-
Account for the Effect: If a small, consistent effect is observed, you can normalize your data to the vehicle control.
Q7: Could this compound have off-target effects?
While this compound is a specific inhibitor of alkaline ceramidase, it is a poor inhibitor of acid ceramidase (IC50 > 500 µM). However, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. If you suspect off-target effects, you can try:
-
Using the Lowest Effective Concentration: Determine the lowest concentration of this compound that gives you the desired biological effect.
-
Using a Structurally Unrelated Inhibitor: If available, using another inhibitor of alkaline ceramidase with a different chemical structure can help confirm that the observed effects are due to the inhibition of the target enzyme.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Bioactivity | Compound degradation due to improper storage. | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store powder at -20°C. |
| Poor solubility in assay medium. | Ensure this compound is fully dissolved in a suitable organic solvent (e.g., DMSO, ethanol) before diluting in aqueous buffer. Keep the final solvent concentration low. | |
| Incorrect compound concentration. | Verify all calculations for stock and working solutions. Use calibrated pipettes. | |
| Cell line is not sensitive to ceramide accumulation. | Test a range of this compound concentrations. Consider using a different cell line known to be sensitive to ceramide-induced effects. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with media without cells to maintain humidity. | |
| Pipetting inconsistencies. | Use precise pipetting techniques, especially for small volumes. | |
| Inconsistent Results Between Experiments | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Monitor cell health and morphology. |
| Lot-to-lot variability of reagents (media, serum). | If possible, use the same lot of critical reagents for a series of experiments. | |
| Fluctuations in incubator conditions (temperature, CO2). | Regularly calibrate and monitor incubator conditions. | |
| Unexpected Vehicle Control Effects | Solvent toxicity. | Lower the final concentration of the organic solvent. Test alternative, less toxic solvents. |
| Contamination of the vehicle control. | Use fresh, sterile solvent for the vehicle control. |
Experimental Protocols
Protocol: Cell Viability Assay Using MTT
This protocol describes a method to assess the effect of this compound on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
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MCF-7 cells
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DMEM (Dulbecco's Modified Eagle Medium)
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FBS (Fetal Bovine Serum)
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Penicillin-Streptomycin solution
-
DMSO (Dimethyl sulfoxide)
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MTT solution (5 mg/mL in PBS)
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96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the this compound concentration and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation and subsequent cell cycle arrest and growth suppression.
Troubleshooting Workflow for Inconsistent Results
Caption: A stepwise approach to troubleshooting inconsistent experimental results with this compound.
References
How to prevent degradation of D-erythro-MAPP during experiments
Welcome to the technical support center for D-erythro-MAPP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of alkaline ceramidase. This enzyme is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting alkaline ceramidase, this compound leads to an intracellular accumulation of endogenous ceramide.[1] Elevated ceramide levels are associated with various cellular signaling events, including the induction of cell cycle arrest and apoptosis.[2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a minimal amount of DMSO and then dilute it to the final working concentration in the culture medium.
Q3: How should I store this compound powder and stock solutions to prevent degradation?
A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations from various suppliers are summarized in the table below. In general, the solid form is stable for years at -20°C. Stock solutions in DMSO or ethanol should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Is this compound metabolized by cells?
A4: Studies have shown that this compound is poorly metabolized and remains intact within cells. This is a significant advantage as its concentration and inhibitory activity are expected to remain stable over the course of a typical cell-based experiment, reducing the likelihood of off-target effects from metabolites.
Q5: Can I use this compound in aqueous buffers?
A5: this compound has low solubility in aqueous solutions. When preparing working solutions for enzymatic assays or cell culture, it is best to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer or medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v for DMSO in cell culture).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibitory effect on ceramidase activity. | Degradation of this compound stock solution. | Prepare a fresh stock solution from the powdered form. Ensure stock solutions are stored in small aliquots at -20°C or -80°C and are not subjected to repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 6 months at -80°C and 1 month at -20°C. |
| Incorrect pH of the assay buffer. | Alkaline ceramidase has an optimal pH of around 9.0. Ensure your in vitro assay buffer is at the correct pH to measure the activity of the target enzyme. | |
| Precipitation of this compound in the working solution. | Due to its low aqueous solubility, this compound can precipitate when diluted into aqueous buffers. Visually inspect your working solution for any precipitate. If precipitation occurs, try preparing a more diluted stock solution or slightly increasing the final percentage of the organic solvent (while staying within the tolerance limits of your experimental system). | |
| Inconsistent results between experiments. | Variability in this compound concentration. | Always use calibrated pipettes for preparing stock and working solutions. Ensure the compound is fully dissolved in the stock solution before making further dilutions. |
| Degradation during long incubation periods at 37°C. | While this compound is generally stable, for very long experiments (e.g., > 48 hours), consider replenishing the compound by performing a partial media change with fresh this compound. | |
| Observed cellular toxicity is higher than expected. | High concentration of the organic solvent (e.g., DMSO). | Prepare a more concentrated stock solution of this compound so that the final volume of the organic solvent added to the cell culture medium is minimized (ideally ≤ 0.1% v/v). |
| Off-target effects at high concentrations. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The IC50 for alkaline ceramidase is in the range of 1-5 µM. |
Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability | Source |
| Powder (Solid) | -20°C | ≥ 4 years | |
| In Solvent (DMSO/Ethanol) | -20°C | Up to 1 month | |
| In Solvent (DMSO/Ethanol) | -80°C | Up to 6 months |
Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 20 mg/mL (~55 mM) | |
| Ethanol | ≥ 20 mg/mL (~55 mM) | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.5 mg/mL |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of powdered this compound to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of solvent required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Add the appropriate volume of anhydrous DMSO or ethanol to the vial.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol: In Vitro Alkaline Ceramidase Inhibition Assay
-
Materials:
-
Cell or tissue lysate containing alkaline ceramidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Ceramide substrate (e.g., NBD-C12-ceramide)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (for vehicle control)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to create a range of working concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
In the wells of the 96-well plate, add the cell/tissue lysate.
-
Add the this compound working solutions or the vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the ceramide substrate to all wells.
-
Immediately begin monitoring the fluorescence signal over time using a plate reader. The product of the reaction (e.g., NBD-sphingosine) will have a different fluorescence profile than the substrate.
-
Calculate the rate of the reaction for each concentration of this compound and the vehicle control.
-
Determine the percent inhibition and, if desired, calculate the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
References
Technical Support Center: D-erythro-MAPP Treatment in Cell Viability Assays
Welcome to the technical support center for researchers utilizing D-erythro-MAPP in cell viability and apoptosis studies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (D-e-MAPP) is a cell-permeable, synthetic analog of ceramide. Its primary mechanism of action is the specific inhibition of alkaline ceramidase.[1][2][3] This enzyme is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound treatment leads to the accumulation of endogenous ceramide within the cells.[2] Ceramide is a bioactive sphingolipid that acts as a second messenger in various signaling pathways, most notably in inducing apoptosis, cell cycle arrest, and inhibiting cell proliferation.[1]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cancer cells with this compound typically results in a dose- and time-dependent decrease in cell viability. The accumulation of ceramide triggers a signaling cascade that leads to:
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Cell Cycle Arrest: Primarily at the G0/G1 phase of the cell cycle.
-
Apoptosis: Induction of programmed cell death.
-
Inhibition of Cell Growth: A reduction in the overall proliferation rate of the cell culture.
Q3: In which solvents can I dissolve this compound and how should I store the stock solution?
A3: this compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO or ethanol. Following reconstitution, it is best to aliquot the stock solution into single-use volumes and store them at -20°C. Stock solutions are generally stable for up to one month at -20°C.
Q4: What is the typical effective concentration range for this compound in cell viability assays?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the treatment. Based on available data, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments. For example, the IC50 (the concentration that inhibits 50% of cell viability) has been reported to be around 4.4 µM in MCF-7 breast cancer cells and growth suppression is observed at 5 µM in HL-60 promyelocytic leukemia cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no effect on cell viability | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Short Incubation Time: The treatment duration may not be sufficient to induce a significant cellular response. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to ceramide-induced apoptosis. 4. Degraded Compound: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a Dose-Response Study: Test a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 for your cell line. 2. Extend Incubation Time: Increase the treatment duration (e.g., 24, 48, 72 hours) to allow for the accumulation of ceramide and downstream signaling events. 3. Use a Positive Control: Treat a sensitive cell line (e.g., MCF-7 or HL-60) in parallel to confirm the activity of your this compound stock. 4. Prepare Fresh Stock Solution: If you suspect degradation, prepare a fresh stock solution from a new vial of the compound. |
| Precipitate observed in culture medium after adding this compound | 1. Poor Solubility: this compound is a lipophilic compound and may precipitate in aqueous culture medium if the final solvent concentration is too high or if the compound is added too quickly. 2. Interaction with Media Components: The compound may interact with components of the serum or media, leading to precipitation. | 1. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. 2. Serial Dilutions: Prepare serial dilutions of the this compound stock in serum-free medium before adding it to the wells containing cells and complete medium. 3. Vortexing/Mixing: Gently vortex or pipette mix the diluted compound in the medium before adding it to the cells to ensure it is well-dispersed. |
| Inconsistent results between replicate wells | 1. Uneven Cell Seeding: Inconsistent cell numbers in different wells will lead to variability in the final readout. 2. Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the compound and affect cell growth. 3. Incomplete Solubilization of Formazan (MTT/MTS assays): If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings. | 1. Ensure Homogeneous Cell Suspension: Thoroughly resuspend the cells before seeding to ensure a uniform cell density in each well. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. 3. Proper Solubilization: After the incubation with MTT/MTS reagent, ensure complete solubilization of the formazan crystals by thorough mixing and, if necessary, a short incubation on a plate shaker. |
| High background in viability assay | 1. Compound Interference: this compound, like other chemical compounds, may directly react with the assay reagent (e.g., MTT, resazurin), leading to a false positive signal. 2. Contamination: Microbial contamination can lead to a change in the color of the assay reagent. | 1. Include a "No-Cell" Control: Prepare control wells containing culture medium and this compound at the same concentrations as your experimental wells, but without cells. Subtract the absorbance of these wells from your experimental readings. 2. Microscopic Examination: Regularly inspect your cultures for any signs of microbial contamination. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay |
| MCF-7 | Breast Cancer | 4.4 | 24 | Not Specified |
| MCF-7 | Breast Cancer | 30 | 48 | Antiproliferative Assay |
| HL-60 | Promyelocytic Leukemia | ~5 (for growth suppression) | 24 | Not Specified |
| HT-29 | Colon Cancer | Under Investigation | - | MTT Assay |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute it in sterile DMSO or ethanol to a stock concentration of 10-50 mM.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month.
General Protocol for Cell Viability Assay (MTT Assay)
This protocol provides a general framework. Optimization of cell seeding density, this compound concentration, and incubation times is essential for each cell line.
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is >95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free culture medium.
-
Remove the old medium from the wells and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or using a plate shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Ceramide-Mediated Apoptosis Signaling Pathway
This compound treatment leads to the accumulation of ceramide, which initiates a pro-apoptotic signaling cascade. A simplified representation of this pathway is shown below.
Caption: Ceramide-mediated apoptotic signaling pathway initiated by this compound.
Experimental Workflow for Cell Viability Assay
The following diagram illustrates the typical workflow for assessing cell viability after this compound treatment.
Caption: A typical workflow for a cell viability assay using this compound.
References
- 1. Temporal relationships between ceramide production, caspase activation and mitochondrial dysfunction in cell lines with varying sensitivity to anti-Fas-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-erythro MAPP, alkaline ceramidase inhibitor (CAS 60847-25-8) | Abcam [abcam.com]
Technical Support Center: Enhancing In Vivo Bioavailability of D-erythro-MAPP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of D-erythro-MAPP.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, also known as (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol, is a synthetic analog of ceramide.[1] Its primary mechanism of action is the specific inhibition of alkaline ceramidase, an enzyme that breaks down ceramide into sphingosine and a free fatty acid. By inhibiting this enzyme, this compound leads to an intracellular accumulation of endogenous ceramide.[2] This elevation in ceramide levels can induce cell cycle arrest and apoptosis, making it a compound of interest in cancer research.
2. What are the known physicochemical properties of this compound relevant to its bioavailability?
This compound is a lipophilic ("fat-loving") compound. This characteristic is crucial for its cell permeability, allowing it to enter cells and reach its intracellular target. However, its high lipophilicity and poor aqueous solubility can present challenges for oral administration and bioavailability. Below is a summary of its key properties:
| Property | Value | Reference |
| Molecular Formula | C23H39NO2 | |
| Molecular Weight | 361.56 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | DMF: 20 mg/ml, Ethanol: 20 mg/ml, DMSO: 0.1 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.5 mg/ml | |
| Primary Target | Alkaline Ceramidase | |
| IC50 | 1-5 µM for alkaline ceramidase |
3. Has this compound been used in in vivo animal studies?
Yes, there is evidence of this compound being used in in vivo studies. For instance, it has been administered intravenously to mice to study its effect on sphingosine and sphingosine-1-phosphate levels in erythrocytes and plasma. This demonstrates its activity in a whole-animal system. However, published data on its oral bioavailability and pharmacokinetics are limited.
4. What are the primary challenges in achieving good in vivo bioavailability for this compound?
The primary challenge for the in vivo bioavailability of this compound, particularly via oral administration, is its lipophilic nature and consequently poor water solubility. Lipophilic drugs often exhibit low dissolution rates in the gastrointestinal fluids and may be subject to first-pass metabolism in the liver, which can significantly reduce the amount of active compound reaching systemic circulation.
5. What general strategies can be employed to improve the bioavailability of lipophilic compounds like this compound?
For lipophilic drugs, lipid-based formulations are a common and effective strategy to enhance oral bioavailability. These formulations can improve the solubility and absorption of the drug. Key approaches include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
Microemulsions and Nanoemulsions: These are thermodynamically stable, transparent dispersions of oil and water stabilized by a surfactant and co-surfactant. The small droplet size provides a large surface area for drug absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids that can encapsulate the lipophilic drug, potentially protecting it from degradation and improving its uptake.
Troubleshooting Guides
Issue 1: Poor or inconsistent results in in vivo efficacy studies after oral administration.
| Potential Cause | Troubleshooting Suggestion |
| Low Bioavailability | The compound may not be adequately absorbed from the gastrointestinal tract. Consider formulating this compound in a lipid-based delivery system (e.g., SEDDS, nanoemulsion) to improve its solubility and absorption. |
| First-Pass Metabolism | This compound may be extensively metabolized in the liver before reaching systemic circulation. Lipid-based formulations can promote lymphatic transport, which bypasses the liver and can reduce first-pass metabolism. |
| Vehicle Incompatibility | The chosen vehicle for administration may not be optimal for solubilizing this compound. Test a panel of pharmaceutically acceptable oils and surfactants to find a suitable vehicle. |
| Dose too Low | Due to poor bioavailability, the administered dose may not be sufficient to achieve a therapeutic concentration. A dose-ranging study with a formulated version of this compound may be necessary. |
Issue 2: Difficulty in preparing a stable and consistent formulation for in vivo studies.
| Potential Cause | Troubleshooting Suggestion |
| Drug Precipitation | The drug may be precipitating out of the vehicle over time or upon dilution. Screen different combinations of oils, surfactants, and co-solvents to create a stable microemulsion or self-emulsifying formulation. |
| Phase Separation | The components of the formulation may not be miscible, leading to phase separation. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant for a stable formulation. |
| Inconsistent Dosing | An unstable formulation can lead to inconsistent dosing. Ensure the final formulation is homogenous and stable for the duration of the experiment. |
Experimental Protocols
Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select excipients that show good solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of the selected oil, surfactant, and co-solvent in different ratios.
-
Titrate each mixture with water and observe for the formation of a clear, single-phase microemulsion.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of this compound loaded SEDDS:
-
Select a formulation from the microemulsion region of the phase diagram.
-
Dissolve this compound in the mixture of oil, surfactant, and co-solvent with gentle heating and stirring until a clear solution is obtained.
-
-
Characterization of the SEDDS:
-
Determine the particle size and zeta potential of the emulsion formed upon dilution in water.
-
Assess the stability of the formulation under different storage conditions.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimate the animals for at least one week before the experiment.
-
-
Dosing:
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Prepare the this compound formulation (e.g., SEDDS) at the desired concentration.
-
Administer a single oral dose to the mice via gavage.
-
For comparison, an intravenous administration group can be included to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Visualizations
Caption: Mechanism of action of this compound.
References
Addressing D-erythro-MAPP resistance in cancer cell lines
Welcome to the technical support center for D-erythro-MAPP. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this compound in cancer cell line experiments, with a specific focus on addressing potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific inhibitor of alkaline ceramidases.[1][2][3][4] These enzymes are responsible for the breakdown of ceramide, a bioactive sphingolipid that acts as a tumor suppressor by inducing cell cycle arrest and apoptosis.[1] By inhibiting alkaline ceramidase, this compound leads to the accumulation of intracellular ceramide, which in turn suppresses cancer cell growth.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to therapies that elevate ceramide levels is a known phenomenon in cancer. Potential mechanisms can be broadly categorized into two areas:
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Alterations in Sphingolipid Metabolism: Cancer cells can adapt to increased ceramide levels by altering their metabolic pathways to either prevent its accumulation or convert it into pro-survival lipids. A primary mechanism is the upregulation of glucosylceramide synthase (GCS), which converts ceramide to glucosylceramide, a non-apoptotic lipid. Another possibility is the increased conversion of ceramide to the pro-survival molecule sphingosine-1-phosphate (S1P).
-
Increased Drug Efflux: Cancer cells can develop resistance by upregulating the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1). These transporters can actively pump a wide range of compounds, potentially including this compound or its downstream effectors, out of the cell, thereby reducing their effective intracellular concentration.
Q3: How can I experimentally determine if my resistant cell line has altered sphingolipid metabolism?
A3: To investigate altered sphingolipid metabolism, you can perform the following key experiments:
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Sphingolipidomic Analysis: This is a mass spectrometry-based approach to comprehensively profile and quantify the levels of various sphingolipids in your sensitive and resistant cell lines, both at baseline and after treatment with this compound. A significant increase in the ratio of glucosylceramide to ceramide, or sphingosine-1-phosphate to ceramide, in the resistant line would suggest a metabolic shift.
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Glucosylceramide Synthase (GCS) Activity Assay: You can directly measure the enzymatic activity of GCS in cell lysates from both sensitive and resistant lines. An increased GCS activity in the resistant cells would be a strong indicator of this resistance mechanism.
-
Western Blotting: You can assess the protein expression levels of key enzymes in the sphingolipid pathway, such as GCS and sphingosine kinases (SphK1/2), in your sensitive and resistant cell lines.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results and potential resistance when using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced or no cytotoxic effect of this compound | Cell line may have developed resistance. | 1. Confirm IC50 Shift: Perform a dose-response curve with a viability assay (e.g., MTT, CellTiter-Glo) to confirm a significant shift in the IC50 value in the suspected resistant line compared to the parental line. 2. Investigate Altered Sphingolipid Metabolism: a. Perform sphingolipidomic analysis to compare the lipid profiles of sensitive and resistant cells. b. Conduct a GCS activity assay. c. Perform western blotting for GCS and SphK1/2. 3. Investigate Drug Efflux: a. Perform a drug efflux assay using a fluorescent substrate like Rhodamine 123. b. Use a known ABC transporter inhibitor (e.g., verapamil for ABCB1) to see if it re-sensitizes the resistant cells to this compound. |
| Compound instability or inactivity. | 1. Check Compound Integrity: Ensure proper storage of this compound (-20°C for powder, -80°C for solvent stocks). Prepare fresh dilutions for each experiment. 2. Use a Positive Control: Test a known sensitive cell line alongside your experimental line to confirm the compound's activity. | |
| High variability between replicate wells in viability assays | Inconsistent cell seeding, pipetting errors, or edge effects. | 1. Optimize Cell Seeding: Ensure a uniform, single-cell suspension and consistent seeding density across all wells. 2. Calibrate Pipettes: Regularly check and calibrate your pipettes for accuracy. 3. Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or media to maintain humidity and reduce evaporation in the experimental wells. |
| Unexpectedly high cell death in control (vehicle-treated) wells | Vehicle toxicity or unhealthy cell culture. | 1. Check Vehicle Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%). 2. Assess Cell Health: Use cells in the exponential growth phase and within a consistent passage number range. Regularly check for contamination. |
Quantitative Data Summary
The following tables summarize typical quantitative data that might be observed when investigating this compound resistance. These are example values based on studies of resistance to other ceramide-elevating agents.
Table 1: Example IC50 Values for this compound
| Cell Line | IC50 (µM) |
| Parental (Sensitive) | 5.0 |
| Resistant Subclone | 25.0 |
Table 2: Example Changes in Sphingolipid Metabolism in Resistant Cells
| Parameter | Parental (Sensitive) Cells | Resistant Cells | Fold Change |
| GCS mRNA Expression (relative units) | 1.0 | 4.5 | +4.5 |
| GCS Protein Expression (relative units) | 1.0 | 3.8 | +3.8 |
| GCS Activity (pmol/mg protein/hr) | 50 | 200 | +4.0 |
| Ceramide Level (relative to control) | 3.5 | 1.2 | -2.9 |
| Glucosylceramide Level (relative to control) | 1.5 | 6.0 | +4.0 |
Experimental Protocols
1. Glucosylceramide Synthase (GCS) Activity Assay (In-Cell)
This protocol is adapted from established methods using a fluorescent ceramide analog.
-
Materials:
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NBD C6-ceramide
-
Bovine Serum Albumin (BSA)
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Cell culture medium
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Phosphate-Buffered Saline (PBS)
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Methanol, Chloroform
-
TLC plates (silica gel)
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TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4)
-
Fluorescence imager
-
-
Procedure:
-
Seed an equal number of sensitive and resistant cells in 6-well plates and allow them to adhere overnight.
-
Prepare a 100 µM solution of NBD C6-ceramide complexed with BSA in serum-free medium.
-
Wash the cells with PBS and add the NBD C6-ceramide solution to each well.
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Incubate for 2 hours at 37°C.
-
Wash the cells three times with ice-cold PBS.
-
Scrape the cells into a methanol/chloroform solution (2:1, v/v) to extract the lipids.
-
Vortex thoroughly and centrifuge to pellet the cell debris.
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Collect the supernatant and dry it under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the samples onto a TLC plate alongside standards for NBD C6-ceramide and NBD C6-glucosylceramide.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the plate using a fluorescence imager and quantify the intensity of the spots corresponding to NBD C6-ceramide and NBD C6-glucosylceramide.
-
Calculate GCS activity as the percentage of converted NBD C6-glucosylceramide relative to the total fluorescent lipid.
-
2. Rhodamine 123 Efflux Assay for ABCB1 Activity
This protocol measures the activity of the ABCB1 drug efflux pump.
-
Materials:
-
Rhodamine 123
-
Verapamil (or other ABCB1 inhibitor)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
-
-
Procedure:
-
Harvest an equal number of sensitive and resistant cells and resuspend them in cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
For each cell line, prepare three sets of tubes:
-
Unstained control
-
Rhodamine 123 only
-
Rhodamine 123 + Verapamil (e.g., 50 µM)
-
-
If using an inhibitor, pre-incubate the cells with verapamil for 30 minutes at 37°C.
-
Add Rhodamine 123 to the appropriate tubes to a final concentration of 1 µM.
-
Incubate all tubes for 30 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the cells immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).
-
Compare the mean fluorescence intensity (MFI) between samples. A significantly lower MFI in the resistant cells compared to the sensitive cells, which is reversed by the addition of verapamil, indicates increased ABCB1-mediated efflux.
-
Visualizations
References
- 1. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingolipid Extraction and Mass Spectrometry Analysis [bio-protocol.org]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and disposal of D-erythro-MAPP
This technical support center provides essential information for researchers, scientists, and drug development professionals working with D-erythro-MAPP. Find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure safe and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol, is a synthetic analog of ceramide.[1] Its primary mechanism of action is the specific inhibition of alkaline ceramidase.[1][2] This inhibition leads to an increase in endogenous ceramide levels within the cell. Elevated ceramide levels can induce cell cycle arrest, typically at the G0/G1 phase, and suppress cell growth.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C for long-term stability (up to 12 months or longer). For short-term storage, -20°C is also appropriate. Once reconstituted in a solvent, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| Ethanol | ≥20 mg/mL |
| DMF | 20 mg/mL |
| DMSO | 0.1 mg/mL or 50 mM |
| Ethanol:PBS (pH 7.2) (1:2) | 0.5 mg/mL |
Q4: What are the key safety precautions for handling this compound?
A4: this compound is classified as a combustible solid. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Q5: How should I dispose of this compound waste?
A5: Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. As it is a chemical substance, it should be disposed of as chemical waste. Do not dispose of it down the drain or in regular trash. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect on cell viability or proliferation.
-
Possible Cause 1: Improper storage or handling.
-
Recommendation: Ensure that this compound has been stored correctly at -20°C and that reconstituted solutions have not been subjected to multiple freeze-thaw cycles. Prepare fresh stock solutions if in doubt.
-
-
Possible Cause 2: Incorrect concentration.
-
Recommendation: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values are reported to be between 1-5 µM in vitro.
-
-
Possible Cause 3: Low cell permeability in the specific cell line.
-
Recommendation: While this compound is generally cell-permeable, efficiency can vary. Consider increasing the incubation time or concentration.
-
-
Possible Cause 4: Cell line resistance.
-
Recommendation: Some cell lines may be resistant to ceramide-induced apoptosis. Consider using a positive control (e.g., another known inducer of apoptosis) to confirm that the cell line is responsive to apoptotic stimuli.
-
Issue 2: High variability between experimental replicates.
-
Possible Cause 1: Uneven drug distribution.
-
Recommendation: Ensure that the this compound stock solution is thoroughly mixed before diluting it into the cell culture medium. When treating cells, mix the plate gently to ensure even distribution of the compound.
-
-
Possible Cause 2: Cell plating inconsistency.
-
Recommendation: Ensure that cells are evenly seeded in all wells. Variations in cell density can lead to different responses to the treatment.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Recommendation: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or culture medium.
-
Issue 3: Unexpected off-target effects.
-
Possible Cause 1: Non-specific inhibition.
-
Recommendation: While this compound is a specific inhibitor of alkaline ceramidase, it is a poor inhibitor of acid ceramidase (IC50 > 500 µM). Consider using a lower concentration of this compound or a structurally different inhibitor to confirm that the observed effects are due to the inhibition of alkaline ceramidase.
-
-
Possible Cause 2: Solvent toxicity.
-
Recommendation: Ensure that the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is not toxic to the cells. Always include a vehicle control (cells treated with the solvent alone at the same concentration) in your experiments.
-
Experimental Protocols
Detailed Methodology for Cell Viability Assay using this compound
This protocol is adapted from studies on the effect of this compound on cell lines such as HL-60.
1. Materials:
- This compound
- Appropriate cell line (e.g., HL-60 human promyelocytic leukemia cells)
- Complete cell culture medium
- Sterile multi-well plates (e.g., 96-well)
- Solvent for this compound (e.g., ethanol)
- Cell viability reagent (e.g., MTT, WST-1, or a commercial kit)
- Plate reader
2. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in ethanol).
- Aliquot the stock solution into small volumes and store at -20°C or -80°C.
3. Cell Seeding:
- Harvest and count the cells.
- Seed the cells in a 96-well plate at a predetermined optimal density.
- Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach (for adherent cells) and recover.
4. Treatment with this compound:
- Prepare serial dilutions of this compound in complete cell culture medium from the stock solution to achieve the desired final concentrations.
- Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a negative control (untreated cells).
- Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
5. Cell Viability Assessment:
- Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development.
- Measure the absorbance at the appropriate wavelength using a plate reader.
6. Data Analysis:
- Subtract the background absorbance (from wells with medium only).
- Normalize the absorbance values of the treated wells to the vehicle control wells.
- Plot the cell viability (%) against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action
References
Validation & Comparative
D-erythro-MAPP in the Landscape of Ceramidase Inhibitors: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, the strategic selection of enzyme inhibitors is paramount. This guide provides a detailed comparison of the efficacy of D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) against other notable ceramidase inhibitors, supported by experimental data and methodological insights.
Ceramidases, a family of enzymes that hydrolyze ceramide into sphingosine and a free fatty acid, are critical regulators of the sphingolipid signaling pathway. The balance between the pro-apoptotic ceramide and the pro-survival sphingosine-1-phosphate (S1P) is a key determinant of cell fate, making ceramidases attractive therapeutic targets, particularly in oncology.[1][2] this compound has been identified as a specific inhibitor of alkaline ceramidase, elevating endogenous ceramide levels and leading to growth suppression and cell cycle arrest.[1] This guide will compare its efficacy with other well-characterized ceramidase inhibitors, including B13, N-oleoylethanolamine (NOE), Ceranib-1, and Ceranib-2.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the reported IC50 values for this compound and other selected ceramidase inhibitors against different ceramidase isozymes and in various cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as substrate concentration, enzyme source, and cell type can significantly influence the results.
| Inhibitor | Target Ceramidase | IC50 (µM) | Cell Line / Enzyme Source | Reference |
| This compound | Alkaline Ceramidase | 1 - 5 | in vitro | [3][4] |
| Acid Ceramidase | >500 | in vitro | ||
| Antiproliferative activity | 4.4 (24h), 15.6 (48h) | MCF-7 | ||
| Antiproliferative activity | >100 | SKOV3 | ||
| B13 | Acid Ceramidase | 10 | Human melanoma and HaCaT keratinocytes | |
| Acid Ceramidase | 27.7 | MCF7 cell lysate | ||
| N-oleoylethanolamine (NOE) | Acid Ceramidase | ~500 | Human kidney and cerebellum | |
| Antiproliferative activity | ~60 | SKOV3 | ||
| Ceranib-1 | Cellular Ceramidase | 50 - 60 | SKOV3 cells | |
| Antiproliferative activity | 3.9 ± 0.3 | SKOV3 | ||
| Ceranib-2 | Cellular Ceramidase | 28 | SKOV3 cells | |
| Antiproliferative activity | 0.73 ± 0.03 | SKOV3 | ||
| Antiproliferative activity | 7 (24h), 0.9 (48h) | T-98G (glioma) |
Signaling Pathways and Points of Inhibition
Ceramidase inhibitors exert their effects by disrupting the normal flux of the sphingolipid metabolic pathway, leading to an accumulation of ceramide. This accumulation can trigger a cascade of downstream signaling events, most notably the induction of apoptosis.
As depicted in Figure 1, ceramidase inhibitors block the conversion of ceramide to sphingosine, leading to an accumulation of intracellular ceramide. Elevated ceramide levels are known to activate stress-activated protein kinases (SAPK)/c-jun kinases (JNK) and other pro-apoptotic signaling cascades, ultimately leading to programmed cell death.
Experimental Protocols
The following provides a generalized protocol for an in vitro ceramidase activity assay, based on methodologies described in the literature. Specific parameters will vary depending on the ceramidase isozyme and the substrate being used.
In Vitro Ceramidase Activity Assay (Fluorogenic Method)
Objective: To determine the inhibitory effect of a compound on ceramidase activity in vitro.
Materials:
-
Recombinant human ceramidase (acid, neutral, or alkaline)
-
Fluorogenic ceramidase substrate (e.g., RBM14-C12 for acid ceramidase)
-
Assay buffer (specific to the pH optimum of the ceramidase isozyme):
-
Acid Ceramidase: 25 mM Sodium Acetate, pH 4.5
-
Neutral Ceramidase: 25 mM Phosphate Buffer, 150 mM NaCl, pH 7.4
-
Alkaline Ceramidase: 50 mM Tris-HCl, 5 mM CaCl2, pH 8.5-9.0
-
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant ceramidase enzyme to each well.
-
Add the diluted test inhibitor to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-3 hours), protected from light.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
For substrates requiring a secondary reaction to generate a fluorescent product (e.g., RBM14-C12), add the necessary reagents (e.g., sodium periodate followed by a high pH buffer) and incubate as required.
-
Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Concluding Remarks
This compound stands out as a potent and selective inhibitor of alkaline ceramidase. However, the landscape of ceramidase inhibitors is diverse, with compounds like B13 showing good potency against acid ceramidase, and the Ceranib series demonstrating significant antiproliferative effects in cancer cell lines. The choice of inhibitor will ultimately depend on the specific research question, the target ceramidase isozyme, and the cellular context being investigated. The data and protocols presented in this guide offer a foundation for making informed decisions in the selection and application of these valuable research tools. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of the efficacy of these inhibitors.
References
D-erythro-MAPP: A Comparative Guide to its Alkaline Ceramidase Inhibitory Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of D-erythro-MAPP as an inhibitor of alkaline ceramidase, offering a comparative assessment against other known inhibitors. The information presented is supported by experimental data and detailed protocols to aid in research and development efforts targeting sphingolipid metabolism.
Introduction to this compound and Alkaline Ceramidase
This compound is a synthetic ceramide analog that has been identified as a potent and specific inhibitor of alkaline ceramidase. Alkaline ceramidases (ACERs) are a family of enzymes that play a crucial role in the sphingolipid metabolic pathway by catalyzing the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] This enzymatic activity is critical in regulating the cellular balance between ceramide, a pro-apoptotic lipid, and sphingosine-1-phosphate (S1P), a pro-survival signaling molecule.[1][2] Dysregulation of alkaline ceramidase activity has been implicated in various physiological and pathological processes, making it an attractive target for therapeutic intervention.
Comparative Analysis of Alkaline Ceramidase Inhibitors
The inhibitory potential of this compound against alkaline ceramidase has been evaluated in various studies. Its efficacy is often compared with other molecules known to inhibit ceramidases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the enzyme source, substrate concentration, and assay method.
| Inhibitor | Target Ceramidase | IC50 (µM) | Cell Line/Enzyme Source | Substrate | Reference |
| This compound | Alkaline Ceramidase | 1 - 5 | HL-60 cells | [3H]C16-ceramide | |
| Alkaline Ceramidase 2 | 1 | Human HL-60 cells | [3H]C16-ceramide | ||
| Acid Ceramidase | >500 | HL-60 cells | [3H]C16-ceramide | ||
| N-oleoylethanolamine (NOE) | Acid Ceramidase | ~500 | In vitro | C16 ceramide | |
| Alkaline Ceramidase | Weak inhibition | In vitro | C16 ceramide | ||
| B13 | Acid Ceramidase | 10 | In vitro | Not Specified | |
| Ceranib-2 | Cellular Ceramidase | 28 | SKOV3 cells | Fluorogenic ceramide analog |
This compound demonstrates significant potency and selectivity for alkaline ceramidase over acid ceramidase. In contrast, compounds like N-oleoylethanolamine are more effective against acid ceramidase. Ceranib-2, a non-lipid inhibitor, shows activity against cellular ceramidases, though its specificity towards the alkaline isoform in the cited study was not fully delineated.
Experimental Protocols
Accurate assessment of enzyme inhibition requires robust and reproducible experimental protocols. Below are detailed methodologies for determining alkaline ceramidase activity using both fluorescent and radiolabeled substrates.
Alkaline Ceramidase Activity Assay using a Fluorescent Substrate (NBD-C12-Phytoceramide)
This protocol is adapted from established methods for measuring ceramidase activity.
Materials:
-
Enzyme Source: Microsomal fractions from cells or tissues overexpressing alkaline ceramidase.
-
Substrate: D-ribo-C12-NBD-phytoceramide (NBD-C12-PHC).
-
Buffer C: 25 mM glycine-NaOH (pH 9.4), 5 mM CaCl2, 150 mM NaCl, and 0.3% Triton X-100.
-
Inhibitor: this compound or other compounds of interest.
-
Solvent for analysis: Chloroform/methanol (2:1, v/v).
-
Analytical method: High-Performance Liquid Chromatography (HPLC) with a fluorescence detector or Thin-Layer Chromatography (TLC).
Procedure:
-
Substrate Preparation: Disperse NBD-C12-PHC in Buffer C by water bath sonication to a final concentration of 2.5 to 400 µM. Boil the lipid-detergent mixture for 30 seconds and then chill on ice to form homogeneous micelles.
-
Enzyme Preparation: Prepare membrane homogenates (microsomes) from the desired cell or tissue source. Protein concentration should be determined using a standard method (e.g., BCA assay).
-
Inhibitor Preparation: Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO or ethanol).
-
Reaction Setup: In a microcentrifuge tube, pre-incubate the membrane homogenate (0.5 to 2 µg of protein) with the desired concentration of the inhibitor or vehicle control for a specified time at 37°C.
-
Enzyme Reaction: Initiate the reaction by adding the NBD-C12-PHC substrate solution to the pre-incubated enzyme-inhibitor mixture. The final reaction volume is typically 100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol. Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Analysis:
-
HPLC: Collect the lower organic phase, dry it under a stream of nitrogen, and resuspend the lipid extract in a suitable solvent. Inject the sample into an HPLC system equipped with a fluorescence detector to separate and quantify the fluorescent product (NBD-C12-fatty acid).
-
TLC: Spot the concentrated organic phase onto a silica gel TLC plate. Develop the plate using a solvent system such as chloroform:methanol:25% ammonium hydroxide (90:30:0.5, v/v/v). Visualize the fluorescent spots under UV light and quantify the intensity of the product band.
-
Alkaline Ceramidase Activity Assay using a Radiolabeled Substrate ([3H]C16-ceramide)
This protocol is based on the method used in the initial characterization of this compound.
Materials:
-
Enzyme Source: Total homogenates from cells (e.g., HL-60).
-
Substrate: [3H]C16-ceramide.
-
Buffer: Buffer appropriate for alkaline pH (e.g., CHES buffer, pH 9.0).
-
Inhibitor: this compound or other compounds of interest.
-
Scintillation fluid.
-
Analytical method: Liquid scintillation counting.
Procedure:
-
Enzyme Preparation: Prepare total cell homogenates from the desired cell line.
-
Inhibitor Preparation: Prepare stock solutions of this compound and other inhibitors.
-
Reaction Setup: In a reaction tube, combine the cell homogenate, buffer, and the desired concentration of the inhibitor or vehicle control.
-
Enzyme Reaction: Add [3H]C16-ceramide (e.g., 50 µM final concentration) to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Extraction of Released Fatty Acid: Terminate the reaction and extract the released [3H]palmitic acid using a suitable solvent extraction method.
-
Quantification: Add the extracted fatty acid to a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
Visualizing the Impact of this compound
To better understand the mechanism of action of this compound, it is helpful to visualize its place in the broader context of sphingolipid metabolism and the experimental workflow used for its validation.
Caption: The role of alkaline ceramidase in the sphingolipid metabolic pathway and its inhibition by this compound.
Caption: A generalized workflow for the validation of this compound's inhibitory effect on alkaline ceramidase.
Conclusion
This compound stands out as a potent and selective inhibitor of alkaline ceramidase, making it a valuable tool for studying the roles of this enzyme in cellular processes and a potential lead compound for the development of therapeutics targeting sphingolipid metabolism. This guide provides the necessary data and protocols for researchers to effectively utilize and compare this compound in their studies. The provided diagrams offer a clear visual representation of its mechanism of action and the experimental procedures for its validation. Further research, particularly direct comparative studies under standardized conditions, will continue to refine our understanding of the relative potencies and specificities of the growing arsenal of ceramidase inhibitors.
References
A Comparative Guide to Acid Ceramidase Inhibitors: D-erythro-MAPP vs. B13
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-erythro-MAPP and B13 as inhibitors of acid ceramidase (AC), a critical enzyme in sphingolipid metabolism. An understanding of their distinct inhibitory profiles is essential for the selection of appropriate tools in ceramide-related research and therapeutic development. While both are ceramide analogs, their efficacy and selectivity against different ceramidase isoforms vary significantly.
Overview of this compound and B13
This compound (D-e-MAPP) is a synthetic ceramide analog that has been extensively characterized as a potent inhibitor of alkaline ceramidase , with a reported IC50 in the low micromolar range (1-5 µM).[1][2][3] In contrast, its inhibitory activity against acid ceramidase is significantly weaker, with a reported IC50 greater than 500 µM.[1][2] This selectivity makes this compound a valuable tool for distinguishing the roles of alkaline versus acid ceramidases in cellular processes.
B13 , another ceramide analog, is recognized as an inhibitor of acid ceramidase . In vitro studies have reported its IC50 to be approximately 10 µM, while experiments using acidic cell lysates from MCF7 cells showed an IC50 of 27.7 µM. A crucial consideration for researchers is the observation that B13 has demonstrated limited activity against lysosomal acid ceramidase within living cells.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and B13 against acid and alkaline ceramidases. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results.
| Inhibitor | Target Enzyme | Reported IC50 | Cell/Assay System | Reference |
| This compound | Acid Ceramidase | > 500 µM | In vitro / HL-60 cells | |
| Alkaline Ceramidase | 1 - 5 µM | In vitro / HL-60 cells | ||
| B13 | Acid Ceramidase | ~ 10 µM | In vitro | |
| Acid Ceramidase | 27.7 µM | Acidic MCF7 cell lysate |
Mechanism of Action and Impact on Signaling Pathways
Acid ceramidase is a key lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P). The balance between pro-apoptotic ceramide and pro-survival S1P, often referred to as the "sphingolipid rheostat," is critical for cell fate decisions.
Inhibition of acid ceramidase disrupts this balance by preventing the breakdown of ceramide, leading to its accumulation. Elevated ceramide levels can trigger various cellular responses, most notably apoptosis (programmed cell death). This mechanism underlies the interest in acid ceramidase inhibitors as potential anti-cancer agents.
Below is a diagram illustrating the central role of acid ceramidase in the sphingolipid signaling pathway and the effect of its inhibition.
Experimental Protocols
Accurate assessment of acid ceramidase inhibition requires robust experimental protocols. Below are outlines for in vitro and cell-based assays.
In Vitro Acid Ceramidase Activity Assay
This assay measures the enzymatic activity of acid ceramidase in a cell-free system, typically using cell lysates.
Key Reagents and Conditions:
-
Cell Lysate: Homogenates from relevant cell lines.
-
Buffer: Typically 25 mM sodium acetate, pH 4.5.
-
Substrate: NBD-C12-ceramide (fluorescent) or [¹⁴C]-labeled ceramide (radioactive).
-
Incubation: 37°C for a specified duration (e.g., 30-60 minutes).
-
Detection: Fluorescence reader or liquid scintillation counter.
Cellular Acid Ceramidase Activity Assay
This assay measures the inhibitor's effect on acid ceramidase activity within intact cells.
Methodology:
-
Cell Culture: Plate cells (e.g., MCF7) and allow them to adhere.
-
Inhibitor Treatment: Treat cells with varying concentrations of the inhibitor (or vehicle control) for a specified time.
-
Cell Lysis: Harvest and lyse the cells.
-
In Vitro Assay: Perform the in vitro acid ceramidase activity assay on the lysates from the treated cells as described above.
Conclusion
The selection between this compound and B13 as acid ceramidase inhibitors should be guided by the specific research question.
-
This compound is the inhibitor of choice for studying the specific roles of alkaline ceramidase , given its high potency and selectivity for this isoform over acid ceramidase.
-
B13 can be utilized for in vitro studies targeting acid ceramidase , but its limited efficacy in living cells necessitates careful interpretation of cellular-based experimental results. For cellular studies, more recent and cell-permeable acid ceramidase inhibitors may be more suitable.
Researchers should always consider the isoform selectivity of these compounds when designing experiments and interpreting data related to ceramide metabolism and signaling.
References
- 1. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
A Comparative Analysis of D-erythro-MAPP and L-erythro-MAPP Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of D-erythro-MAPP and its enantiomer, L-erythro-MAPP. The information presented is compiled from published experimental data to offer an objective overview for research and drug development purposes.
Summary of Biological Activity
This compound is a potent inhibitor of alkaline ceramidase, leading to an accumulation of endogenous ceramide and subsequent cellular effects such as cell cycle arrest and growth suppression.[1][2][3] In stark contrast, L-erythro-MAPP is biologically inactive and serves as a useful negative control in experiments.[1][4] While both compounds are taken up by cells, their metabolic fates and enzymatic interactions differ significantly. This compound remains largely unmetabolized, whereas L-erythro-MAPP is a substrate for and is hydrolyzed by alkaline ceramidase.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and L-erythro-MAPP based on in vitro studies.
Table 1: Inhibition of Ceramidases
| Compound | Target Enzyme | IC50 | Ki | Notes |
| This compound | Alkaline Ceramidase | 1-5 µM | 2-13 µM | Demonstrates specific and potent inhibition. |
| This compound | Acid Ceramidase | >500 µM | - | Poor inhibitor, indicating selectivity for the alkaline isoform. |
| L-erythro-MAPP | Alkaline Ceramidase | No inhibitory activity | - | Acts as a substrate, not an inhibitor. |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Effect | IC50 |
| This compound | HL-60 (Human promyelocytic leukemia) | Growth suppression, G0/G1 cell cycle arrest | Not specified |
| This compound | MCF-7 (Human breast cancer) | Inhibition of cell viability | 4.4 µM and 15.6 µM (reported from the same source) |
| L-erythro-MAPP | HL-60 (Human promyelocytic leukemia) | No effect on cell growth | Not applicable |
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting alkaline ceramidase. This enzyme is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By blocking this degradation pathway, this compound leads to an accumulation of intracellular ceramide. Elevated ceramide levels are known to activate signaling pathways that lead to cell cycle arrest and apoptosis. L-erythro-MAPP, being a substrate for alkaline ceramidase, is metabolized and does not lead to an accumulation of ceramide, hence its lack of biological activity.
Caption: Mechanism of action of this compound vs. L-erythro-MAPP.
Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize and compare this compound and L-erythro-MAPP.
In Vitro Ceramidase Activity Assay
This assay is designed to measure the inhibition of alkaline and acid ceramidase by the test compounds.
-
Cell Lysate Preparation: HL-60 cells are harvested, washed, and homogenized. The total cell homogenate serves as the source of ceramidase activity.
-
Reaction Mixture: The reaction mixture contains the cell homogenate, a buffered solution at the optimal pH for the respective ceramidase (pH 9.0 for alkaline, pH 4.5 for acid), and a radiolabeled ceramide substrate (e.g., [³H]C16-ceramide).
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.
-
Extraction and Quantification: The reaction is stopped, and lipids are extracted. The amount of radiolabeled fatty acid released is quantified by scintillation counting to determine ceramidase activity.
-
Inhibition Studies: To determine the IC50 values, the assay is performed in the presence of varying concentrations of this compound or L-erythro-MAPP.
References
D-erythro-MAPP: A Guide to Confirming its Specificity for Alkaline Ceramidase
For researchers, scientists, and drug development professionals, establishing the precise target of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of D-erythro-MAPP with other ceramidase inhibitors and details the experimental protocols required to independently verify its specificity for alkaline ceramidase.
This compound (N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide) is a potent and specific inhibitor of alkaline ceramidase, an enzyme critical in the sphingolipid metabolic pathway.[1][2] Understanding its inhibitory profile against the different classes of ceramidases—acid, neutral, and alkaline—is crucial for its application in research and therapeutic development. This guide outlines the necessary experimental procedures to confirm this specificity.
Comparative Inhibitory Profile of Ceramidase Inhibitors
To objectively assess the specificity of this compound, its inhibitory activity (IC50) is compared against other known ceramidase inhibitors, B-13 and N-Oleoylethanolamine (NOE). The following table summarizes their reported IC50 values against the three main classes of ceramidases.
| Inhibitor | Alkaline Ceramidase IC50 (µM) | Neutral Ceramidase IC50 (µM) | Acid Ceramidase IC50 (µM) |
| This compound | 1 - 5[1][3] | No significant inhibition | >500 |
| B-13 | No significant inhibition | ~10 - 20% inhibition at 10µM | ~10 - 30 |
| N-Oleoylethanolamine (NOE) | Weak inhibition | Weak inhibition | ~500 (Ki) |
Experimental Protocols
To validate the specificity of this compound, a series of in vitro ceramidase activity assays must be performed. These assays measure the enzymatic activity of each ceramidase isoform in the presence of varying concentrations of the inhibitor.
Key Experimental Workflow
The overall workflow for determining the specificity of a ceramidase inhibitor involves preparing the enzyme source, performing the enzymatic assay at the optimal pH for each ceramidase type, and quantifying the product formation to determine the IC50 value.
Detailed In Vitro Ceramidase Activity Assay Protocol
This protocol is adapted from established methodologies and can be used to determine the IC50 values of this compound.
1. Preparation of Reagents:
-
Enzyme Source:
-
For endogenous ceramidase activity, prepare cell lysates from a cell line known to express the ceramidases of interest (e.g., HL-60 cells).
-
Alternatively, use commercially available recombinant human acid, neutral, and alkaline ceramidases for a more controlled experiment.
-
-
Substrate:
-
A fluorescent substrate such as N-(12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl)-D-erythro-sphingosine (C12-NBD-Ceramide) is recommended for ease of detection. Prepare a stock solution in a suitable solvent (e.g., ethanol).
-
Alternatively, a radiolabeled substrate like [¹⁴C]C16-ceramide can be used.
-
-
Inhibitors:
-
Prepare stock solutions of this compound, B-13, and N-Oleoylethanolamine in DMSO.
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination (e.g., 0.01 µM to 1000 µM).
-
-
Assay Buffers:
-
Acid Ceramidase Buffer: 50 mM sodium acetate, pH 4.5, containing 0.1% Triton X-100.
-
Neutral Ceramidase Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% Triton X-100.
-
Alkaline Ceramidase Buffer: 50 mM Glycine-NaOH, pH 9.0, containing 5 mM CaCl₂ and 0.3% Triton X-100.
-
2. Assay Procedure:
-
In a microcentrifuge tube, add the following in order:
-
Assay buffer (to a final volume of 100 µL).
-
Inhibitor at various concentrations (or vehicle control - DMSO).
-
Enzyme source (e.g., 20-50 µg of cell lysate protein or a specified amount of recombinant enzyme).
-
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the C12-NBD-Ceramide substrate to a final concentration of 50 µM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of chloroform:methanol (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
3. Product Quantification:
-
Carefully collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the samples onto a silica thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system of chloroform:methanol:acetic acid (90:10:1, v/v/v).
-
Visualize the fluorescent spots (substrate and product) under a UV transilluminator.
-
Quantify the intensity of the product spots using densitometry software.
4. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
Sphingolipid Metabolism and the Role of Ceramidase
Ceramidases are central enzymes in the catabolism of ceramide, a bioactive lipid involved in cell signaling pathways that regulate apoptosis, cell growth, and differentiation. By hydrolyzing ceramide into sphingosine and a free fatty acid, ceramidases control the balance between these signaling molecules. Sphingosine can be further phosphorylated to sphingosine-1-phosphate (S1P), which has opposing cellular effects to ceramide.
Off-Target Effects
While this compound demonstrates high specificity for alkaline ceramidase over other ceramidase isoforms, it is important to consider potential off-target effects. An early study indicated that this compound does not activate ceramide-activated protein phosphatase in vitro. However, for a complete specificity profile, especially in the context of drug development, screening against a broader panel of kinases and other enzymes is advisable.
By following the protocols and comparative data presented in this guide, researchers can confidently confirm the specificity of this compound for alkaline ceramidase, ensuring its appropriate use in elucidating the role of this enzyme in various physiological and pathological processes.
References
Comparative Guide to the Cross-Reactivity of D-erythro-MAPP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic inhibitor D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP) and its cross-reactivity with other key enzymes in the sphingolipid metabolism pathway. The information presented is supported by experimental data to aid in the objective assessment of this compound for research and drug development purposes.
Performance Overview
This compound is a synthetic analog of ceramide that functions as a potent and selective inhibitor of alkaline ceramidase.[1][2] Its inhibitory action leads to an accumulation of endogenous ceramide, which in turn can induce cell cycle arrest and apoptosis.[1] This guide outlines its specificity by comparing its inhibitory activity against its primary target with other related enzymes.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory concentration (IC50) of this compound against various enzymes.
| Enzyme | Common Name/Abbreviation | This compound IC50 | Efficacy |
| Alkaline Ceramidase | AC | 1-5 µM | High |
| Acid Ceramidase | ASAH1 | >500 µM | Very Low |
| Sphingomyelinase | SMase | No significant inhibition reported | None |
| Glucosylceramide Synthase | GCS | No significant inhibition reported | None |
| Ceramide-Activated Protein Phosphatase | CAPP (PP1/PP2A) | Does not activate | None |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Ceramidase Inhibition Assay
This protocol is adapted from studies investigating the inhibitory effects of this compound on ceramidase activity in HL-60 human promyelocytic leukemia cells.
Objective: To determine the IC50 of this compound against alkaline and acid ceramidases.
Materials:
-
HL-60 cells
-
Tritium-labeled C16-ceramide ([³H]C16-ceramide)
-
This compound
-
Assay buffers:
-
Alkaline buffer (e.g., CHES buffer, pH 9.0)
-
Acidic buffer (e.g., Sodium acetate buffer, pH 4.5)
-
-
Scintillation counter and fluid
-
Standard laboratory equipment for cell culture and homogenization
Procedure:
-
Cell Homogenate Preparation:
-
Culture HL-60 cells under standard conditions.
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer and homogenize.
-
Determine the protein concentration of the total cell homogenate.
-
-
Enzyme Reaction:
-
In separate reaction tubes, combine the cell homogenate with the appropriate assay buffer (alkaline or acidic).
-
Add varying concentrations of this compound to the tubes. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding [³H]C16-ceramide as the substrate.
-
-
Reaction Termination and Analysis:
-
After a defined incubation period, terminate the reaction (e.g., by adding a chloroform/methanol mixture).
-
Extract the lipids and separate the released [³H]myristic acid from the unreacted [³H]C16-ceramide using thin-layer chromatography (TLC).
-
Quantify the amount of released [³H]myristic acid using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ceramide-Activated Protein Phosphatase (CAPP) Activity Assay
This is a general protocol to assess whether a compound activates CAPP (PP1/PP2A).
Objective: To determine if this compound activates protein phosphatase 1 (PP1) or protein phosphatase 2A (PP2A).
Materials:
-
Purified PP1 and PP2A enzymes
-
This compound
-
32P-labeled phosphorylase a (as a substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 5 mM DTT, 0.5 mM MnCl2)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Enzyme Reaction:
-
In reaction tubes, add the assay buffer and varying concentrations of this compound.
-
Add the purified PP1 or PP2A enzyme to each tube.
-
Pre-incubate the mixture at 30°C.
-
-
Initiation and Termination:
-
Initiate the reaction by adding the 32P-labeled phosphorylase a substrate.
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding cold TCA to precipitate the protein.
-
-
Analysis:
-
Centrifuge the tubes to pellet the precipitated protein.
-
Measure the radioactivity of the supernatant, which contains the released 32P-inorganic phosphate, using a scintillation counter.
-
-
Data Analysis:
-
Compare the amount of released 32P in the presence of this compound to the basal activity (vehicle control) to determine if the compound activates the phosphatase.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound on ceramidase activity.
Signaling Pathway
Caption: Signaling pathway of this compound leading to G1 cell cycle arrest.
References
Validating the Pro-Apoptotic Efficacy of D-erythro-MAPP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
D-erythro-MAPP, a synthetic ceramide analog, has emerged as a promising pro-apoptotic agent with potential applications in cancer therapy. This guide provides an objective comparison of this compound's performance against other established apoptosis inducers, supported by experimental data. We delve into the underlying signaling pathways, present quantitative data for comparative analysis, and offer detailed experimental protocols for key assays.
Mechanism of Action: Elevating Endogenous Ceramide Levels
This compound exerts its pro-apoptotic effects by inhibiting the enzyme alkaline ceramidase.[1] This inhibition leads to the intracellular accumulation of ceramide, a bioactive sphingolipid that acts as a key second messenger in signaling pathways, ultimately triggering programmed cell death, or apoptosis.[1] Unlike its enantiomer, L-erythro-MAPP, which is metabolized by ceramidase, this compound is poorly metabolized and thus effectively raises endogenous ceramide levels. This elevation of ceramide is a critical event that initiates a cascade of downstream effects, including cell growth suppression and cell cycle arrest, culminating in apoptosis.
dot
Caption: this compound inhibits alkaline ceramidase, leading to ceramide accumulation and subsequent apoptosis.
Comparative Analysis of Pro-Apoptotic Effects
To objectively evaluate the efficacy of this compound, its pro-apoptotic effects are compared with those of well-established chemotherapy agents such as doxorubicin and etoposide, and the protein kinase inhibitor, staurosporine. The following tables summarize key quantitative data from studies on human breast cancer (MCF-7) and human promyelocytic leukemia (HL-60) cell lines. It is important to note that the data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Comparison of IC50 Values for Cell Viability in MCF-7 Cells
| Compound | IC50 (µM) | Treatment Duration | Cell Line |
| This compound | 10.71 | Not Specified | MCF-7 |
| Doxorubicin | Not Specified | 24h, 48h, 72h | MCF-7 |
| Etoposide | Not Specified | Not Specified | MCF-7 |
| Staurosporine | Not Specified | 4h - 24h | MCF-7 |
Table 2: Induction of Apoptosis in Cancer Cell Lines
| Compound | Assay | Cell Line | Treatment | Result |
| This compound | Confocal Microscopy | MCF-7 | IC50 for 24h | Morphological changes indicative of apoptosis (hole formation, fragmented nuclei)[2] |
| Doxorubicin | Western Blot | MCF-7 | Not Specified | Upregulation of Bax, caspase-8, and caspase-3; downregulation of Bcl-2[3] |
| Etoposide | Not Specified | MCF-7 | Not Specified | Induces apoptosis and DNA damage[4] |
| Staurosporine | Flow Cytometry | HL-60 | Not Specified | Induces apoptosis |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound or other apoptosis-inducing agents for the desired time.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for multi-color analysis.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
dot
Caption: Workflow for Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a proluminescent substrate containing the DEVD amino acid sequence, which is specifically recognized and cleaved by activated caspase-3 and -7. Upon cleavage, a substrate for luciferase is released, generating a luminescent signal that is proportional to the caspase activity.
Protocol:
-
Cell Plating:
-
Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treat cells with this compound or other compounds for the desired duration.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Express the results as fold change in caspase activity compared to untreated control cells.
-
Western Blotting for Bcl-2 Family Proteins
Western blotting is used to detect and quantify the expression levels of key apoptosis-regulating proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with specific primary antibodies that bind to the target proteins (e.g., anti-Bcl-2 or anti-Bax). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the protein of interest.
Protocol:
-
Protein Extraction:
-
Treat cells as described previously and harvest.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Bcl-2 or anti-Bax) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Quantify the band intensities using densitometry software.
-
Conclusion
References
- 1. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pulsed electromagnetic field potentiates etoposide-induced MCF-7 cell death [bmbreports.org]
A Comparative Analysis of D-erythro-MAPP and N-oleoylethanolamine for Researchers
A detailed guide for researchers, scientists, and drug development professionals comparing the biochemical effects, mechanisms of action, and experimental considerations of D-erythro-MAPP and N-oleoylethanolamine.
This guide provides a comprehensive comparison of this compound, a synthetic ceramide analog, and N-oleoylethanolamine (OEA), an endogenous fatty acid ethanolamide. By presenting key experimental data, detailed methodologies, and visual signaling pathways, this document aims to equip researchers with the necessary information to effectively design and interpret studies involving these two bioactive lipids.
At a Glance: Key Differences
| Feature | This compound | N-oleoylethanolamine (OEA) |
| Primary Target | Alkaline Ceramidase | Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) |
| Primary Effect | Inhibition of ceramide breakdown, leading to increased intracellular ceramide levels. | Activation of PPAR-α, leading to the regulation of genes involved in lipid metabolism and satiety. |
| Potency | Potent inhibitor of alkaline ceramidase (IC50: 1-5 µM).[1][2] | High-affinity agonist of PPAR-α (EC50: 120 nM).[3] Weak inhibitor of alkaline ceramidase.[4] |
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative parameters that define the in vitro activity of this compound and N-oleoylethanolamine.
| Parameter | This compound | N-oleoylethanolamine (OEA) | Reference |
| Alkaline Ceramidase Inhibition (IC50) | 1-5 µM | > 50 µM | [4] |
| Acid Ceramidase Inhibition (IC50) | > 500 µM | ~500 µM | |
| Alkaline Ceramidase Inhibition (Ki) | 2-13 µM | Not Reported | |
| PPAR-α Activation (EC50) | Not Reported | 120 nM |
Mechanism of Action and Signaling Pathways
This compound: An Inhibitor of Alkaline Ceramidase
This compound functions as a potent and specific inhibitor of alkaline ceramidase. This enzyme is responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting this enzymatic activity, this compound leads to an accumulation of endogenous ceramide. Ceramide is a critical bioactive lipid that acts as a second messenger in various signaling pathways, often leading to cell growth arrest and apoptosis.
References
- 1. (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol as an inhibitor of ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Computational and Biological Evaluation of N-octadecyl-N′-propylsulfamide, a Selective PPARα Agonist Structurally Related to N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Ceramide Accumulation: D-erythro-MAPP and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for quantifying ceramide accumulation, with a focus on the ceramidase inhibitor D-erythro-MAPP. We present supporting experimental data, detailed protocols for key analytical techniques, and visualizations of relevant signaling pathways to aid in the selection of the most appropriate method for your research needs.
Introduction to Ceramide and this compound
Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and senescence. The intracellular concentration of ceramides is tightly regulated by a balance between their synthesis and degradation. D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (this compound) is a potent and specific inhibitor of alkaline ceramidase, an enzyme responsible for the hydrolysis of ceramide into sphingosine and a fatty acid. By inhibiting this enzyme, this compound leads to the accumulation of endogenous ceramides, making it a valuable tool for studying ceramide-mediated signaling pathways.
Quantitative Comparison of Ceramide Accumulation
This section compares the quantitative increase in ceramide levels upon treatment with this compound against another well-established inducer of ceramide accumulation, the chemotherapeutic agent daunorubicin. The data is presented for the human promyelocytic leukemia cell line HL-60, a commonly used model system for studying apoptosis.
| Treatment Agent | Cell Line | Method of Quantification | Fold Increase in Ceramide Levels (approx.) | Reference |
| This compound | HL-60 | Diacylglycerol Kinase Assay | > 3-fold over baseline after 24h | [1] |
| Daunorubicin | HL-60 | Sphingomyelin Hydrolysis Measurement | Concomitant with ~20% decrease in sphingomyelin | [2] |
Note: While a direct fold-increase for daunorubicin was not explicitly stated in the reference, the significant decrease in its precursor, sphingomyelin, indicates a substantial elevation in ceramide levels.
Methodological Overview: A Head-to-Head Comparison
| Feature | This compound Induction | LC-MS/MS Quantification | NBD-C6-Ceramide Staining |
| Principle | Inhibition of alkaline ceramidase, leading to the accumulation of endogenous ceramides. | Highly sensitive and specific quantification of individual ceramide species based on their mass-to-charge ratio. | Incorporation of a fluorescent ceramide analog into cellular membranes, particularly the Golgi apparatus, allowing for semi-quantitative analysis by fluorescence intensity. |
| Quantification | Indirect; induces accumulation which is then quantified by other methods. | Absolute and highly accurate quantification of multiple ceramide species. | Semi-quantitative; provides relative changes in ceramide levels. |
| Advantages | Allows for the study of endogenous ceramide signaling pathways. | Gold standard for lipidomics; provides detailed molecular information. | Enables visualization of ceramide localization and is suitable for high-throughput screening. |
| Limitations | Effects can be cell-type specific and depend on the activity of alkaline ceramidase. | Requires specialized equipment and expertise; sample preparation can be extensive. | NBD-C6-ceramide may not perfectly mimic the metabolism and localization of all endogenous ceramides. |
| Typical Application | Investigating the role of endogenous ceramide in cellular processes. | Precise measurement of ceramide profiles in response to various stimuli. | High-content screening, flow cytometry-based assays of apoptosis and ceramide metabolism. |
Experimental Protocols
Protocol 1: Induction of Ceramide Accumulation with this compound and Quantification by LC-MS/MS
This protocol describes the treatment of cells with this compound to induce ceramide accumulation, followed by lipid extraction and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
This compound (stock solution in ethanol or DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (LC-MS grade)
-
Internal standards (e.g., C17:0 ceramide)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control for the desired time period (e.g., 24 hours).
-
-
Lipid Extraction (Bligh & Dyer Method):
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of PBS.
-
Add methanol and chloroform in a 2:1 ratio (v/v) to the cell suspension.
-
Vortex thoroughly and incubate at room temperature for 30 minutes.
-
Add chloroform and water in a 1:1 ratio (v/v) to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).
-
Add a known amount of internal standard.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different ceramide species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with formic acid and ammonium formate).
-
Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion [M+H]+ to a specific product ion (e.g., m/z 264.4 for the sphingosine backbone) is typically monitored.
-
Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard.
-
Protocol 2: Semi-Quantitative Analysis of Ceramide Levels using NBD-C6-Ceramide and Flow Cytometry
This protocol outlines the use of the fluorescent ceramide analog NBD-C6-ceramide to assess relative changes in cellular ceramide levels using flow cytometry.
Materials:
-
NBD-C6-ceramide (stock solution in ethanol or DMSO)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer
Procedure:
-
Preparation of NBD-C6-Ceramide/BSA Complex:
-
In a glass tube, dry down the required amount of NBD-C6-ceramide stock solution under a stream of nitrogen.
-
Resuspend the dried lipid in ethanol.
-
In a separate tube, prepare a solution of fatty acid-free BSA in HBSS.
-
While vortexing the BSA solution, slowly add the ethanolic NBD-C6-ceramide solution. This forms a complex that enhances cellular uptake.
-
-
Cell Staining:
-
Wash the cells with serum-free medium.
-
Incubate the cells with the NBD-C6-ceramide/BSA complex (final concentration typically 1-5 µM) in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
(Optional) For a back-extraction step to reduce plasma membrane staining and enhance the Golgi signal, wash the cells with medium containing fatty acid-free BSA and incubate on ice for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer using a blue laser for excitation (e.g., 488 nm) and a green emission filter (e.g., 530/30 nm).
-
Record the fluorescence intensity of individual cells. An increase in mean fluorescence intensity indicates an accumulation of NBD-C6-ceramide.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key ceramide-mediated signaling pathways and a general experimental workflow for comparing methods of ceramide quantification.
Conclusion
The quantitative analysis of ceramide accumulation is critical for understanding its diverse roles in cellular signaling. This compound provides a valuable pharmacological tool to elevate endogenous ceramide levels by inhibiting its degradation. For precise and absolute quantification of individual ceramide species, LC-MS/MS remains the gold standard. For higher throughput and semi-quantitative analysis, particularly for screening purposes, fluorescent analogs like NBD-C6-ceramide coupled with flow cytometry offer a viable alternative. The choice of methodology will ultimately depend on the specific research question, available resources, and the level of quantitative detail required. This guide provides the necessary information to make an informed decision for your experimental design.
References
Unlocking Synergistic Potential: D-erythro-MAPP in Combination Chemotherapy
A Comparative Guide for Researchers in Oncology Drug Development
The quest for more effective and less toxic cancer therapies has led to a significant focus on combination strategies that exploit synergistic interactions between different therapeutic agents. D-erythro-MAPP, a potent and specific inhibitor of alkaline ceramidase, has emerged as a promising candidate for enhancing the efficacy of conventional chemotherapy drugs. By elevating intracellular levels of the pro-apoptotic lipid ceramide, this compound has the potential to sensitize cancer cells to the cytotoxic effects of various chemotherapeutic agents, offering a new avenue for overcoming drug resistance and improving patient outcomes.
This guide provides a comprehensive overview of the theoretical framework, potential synergistic effects, and proposed mechanisms of action of this compound in combination with chemotherapy. While direct quantitative data on specific combinations with this compound are limited in publicly available literature, this guide draws parallels from studies on other ceramidase inhibitors and the well-established role of ceramide in chemosensitization to build a strong case for its investigation.
The Central Role of Ceramide in Chemosensitization
Ceramide, a central molecule in sphingolipid metabolism, is a critical regulator of cellular processes including apoptosis, cell cycle arrest, and senescence. Many conventional chemotherapy drugs, such as doxorubicin, cisplatin, and paclitaxel, exert their anti-cancer effects in part by inducing the production of intracellular ceramide. However, cancer cells can develop resistance by upregulating enzymes that metabolize and clear ceramide, thereby diminishing the drug's effectiveness.
This compound directly counteracts this resistance mechanism. As a specific inhibitor of alkaline ceramidase, it prevents the breakdown of ceramide into sphingosine, leading to the accumulation of ceramide within the cancer cell.[1] This elevated ceramide level can then act synergistically with chemotherapy-induced cellular stress to push the cell towards apoptosis.
This compound: Mechanism of Action
This compound is a stereospecific inhibitor of alkaline ceramidase, with a reported in vitro IC50 of 1-5 μM.[2] Its primary mechanism of action involves the following steps:
-
Inhibition of Alkaline Ceramidase: this compound selectively binds to and inhibits the activity of alkaline ceramidase, an enzyme responsible for hydrolyzing ceramide into sphingosine and a fatty acid.[2]
-
Accumulation of Intracellular Ceramide: This inhibition leads to a time- and concentration-dependent increase in endogenous ceramide levels. Studies have shown that treatment with this compound can lead to a greater than three-fold increase in ceramide levels.[2]
-
Induction of Cell Cycle Arrest and Apoptosis: The accumulation of ceramide triggers downstream signaling pathways that lead to cell cycle arrest, primarily in the G0/G1 phase, and ultimately induce apoptosis.[2]
The following diagram illustrates the core mechanism of this compound.
Potential Synergistic Combinations and Supporting Rationale
| Ceramidase Inhibitor | Chemotherapy/Treatment | Cancer Type | Observed Synergistic Effect |
| Ceranib-2 | Carboplatin | Non-small cell lung cancer | Increased expression of caspase 3, caspase 9, and Bax; decreased Bcl-2 expression. |
| B13 | Radiation | Prostate cancer | Significant suppression of prostate cancer xenograft growth compared to radiation alone. |
| SACLAC | - | Acute myeloid leukemia | Blocked aCDase activity, decreased S1P, and increased total ceramide levels. |
| Exogenous Ceramide | Docetaxel | Murine malignant melanoma, Human breast carcinoma | Optimal synergistic effect at a 0.5:1 molar ratio (Ceramide:Docetaxel), with Combination Index (CI) values of 0.31 and 0.48, respectively. |
Based on these findings, this compound is hypothesized to exhibit synergistic effects with a range of chemotherapy drugs, including:
-
Platinum-based drugs (e.g., Cisplatin, Carboplatin): These drugs induce DNA damage, a process known to be enhanced by elevated ceramide levels.
-
Taxanes (e.g., Paclitaxel, Docetaxel): The synergistic effect of exogenous ceramide with docetaxel suggests a strong potential for this compound to enhance the efficacy of this class of drugs.
-
Anthracyclines (e.g., Doxorubicin): Doxorubicin is known to increase ceramide levels, and inhibiting its degradation with this compound could potentiate its pro-apoptotic effects.
Proposed Signaling Pathways for Synergistic Action
The accumulation of ceramide initiated by this compound can activate multiple pro-apoptotic signaling pathways, which can work in concert with the cellular stress induced by chemotherapy. The diagram below outlines a plausible signaling cascade.
Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic potential of this compound with chemotherapy, a series of in vitro and in vivo experiments are necessary. The following outlines a standard experimental workflow.
In Vitro Synergy Assessment
-
Cell Viability Assays:
-
Method: Utilize assays such as MTT, XTT, or CellTiter-Glo to determine the dose-response curves for this compound and the selected chemotherapy drug individually and in combination across a panel of relevant cancer cell lines.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
-
Apoptosis Assays:
-
Method: Employ techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or Western blotting for cleaved caspases (e.g., caspase-3, caspase-9) and PARP to quantify the induction of apoptosis.
-
Rationale: To confirm that the observed reduction in cell viability is due to an increase in programmed cell death.
-
-
Cell Cycle Analysis:
-
Method: Use PI staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Rationale: To determine if the combination treatment enhances cell cycle arrest at a specific phase.
-
The diagram below illustrates a typical in vitro experimental workflow.
In Vivo Efficacy Studies
-
Xenograft Models:
-
Method: Establish tumor xenografts in immunocompromised mice using relevant cancer cell lines. Treat tumor-bearing mice with this compound, the chemotherapy drug, the combination, and a vehicle control.
-
Endpoints: Monitor tumor volume, body weight (as a measure of toxicity), and overall survival. At the end of the study, tumors can be excised for histological and molecular analysis (e.g., immunohistochemistry for apoptosis markers).
-
Conclusion and Future Directions
The inhibition of alkaline ceramidase by this compound presents a compelling strategy for enhancing the therapeutic efficacy of existing chemotherapy regimens. By preventing the degradation of the pro-apoptotic lipid ceramide, this compound has the potential to overcome a key mechanism of drug resistance in cancer cells. While direct experimental evidence for the synergistic effects of this compound with specific chemotherapy drugs is still needed, the strong theoretical rationale and supporting data from other ceramidase inhibitors warrant its further investigation.
Future research should focus on conducting comprehensive in vitro and in vivo studies to quantify the synergistic interactions of this compound with a broad panel of chemotherapy agents across various cancer types. Elucidating the precise molecular pathways involved in this synergy will be crucial for identifying predictive biomarkers and guiding the clinical development of this promising combination therapy. The systematic approach outlined in this guide provides a roadmap for researchers to unlock the full therapeutic potential of this compound in the fight against cancer.
References
Safety Operating Guide
Proper Disposal of D-erythro-MAPP: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper handling and disposal of D-erythro-MAPP, a synthetic ceramide analog and potent inhibitor of alkaline ceramidase. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Understanding the Compound: this compound
This compound ((1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol) is a cell-permeable inhibitor of alkaline ceramidase, utilized in research to study sphingolipid metabolism and its role in cellular processes like growth suppression and cell cycle arrest.[1][2][3] It is a crystalline solid at room temperature and is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or ethanol for experimental use.[1]
Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Engineering Controls:
-
All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on its form (solid or solution) and local institutional and environmental regulations. The following steps provide a general guideline.
Disposal of Solid this compound Waste
-
Collection:
-
Carefully collect any waste solid this compound, including residues from weighing boats or contaminated lab supplies (e.g., weighing paper, spatulas).
-
Use non-sparking tools for collection to avoid ignition sources, as the compound is classified as a combustible solid.
-
-
Waste Container:
-
Place the collected solid waste into a clearly labeled, sealed container. The label should include:
-
"Hazardous Waste"
-
"this compound (solid)"
-
CAS Number: 143492-38-0
-
Date of accumulation
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not attempt to dispose of solid chemical waste in regular trash.
-
Disposal of this compound Solutions (e.g., in DMSO or Ethanol)
-
Waste Segregation:
-
Never dispose of this compound solutions down the drain.
-
Collect all liquid waste containing this compound, including experimental leftovers and rinsates, in a dedicated, leak-proof, and chemically compatible waste container.
-
-
Waste Container Labeling:
-
The liquid waste container must be clearly labeled with:
-
"Hazardous Waste"
-
"this compound"
-
The solvent used (e.g., "in DMSO") and its approximate concentration.
-
Any other chemical components in the solution.
-
-
-
Storage:
-
Keep the liquid waste container sealed when not in use and store it in a designated hazardous waste accumulation area, within secondary containment to prevent spills.
-
-
Final Disposal:
-
Contact your institution's EHS office for collection and disposal. Inform them of the chemical composition of the waste solution.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills of a this compound solution, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean-up:
-
Carefully sweep or scoop up the absorbed material and any solid spill into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Report: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂₃H₃₉NO₂ | |
| Molecular Weight | 361.6 g/mol | |
| CAS Number | 143492-38-0 | |
| Physical State | Crystalline Solid | |
| Solubility | Soluble in DMSO (up to 50 mM) and Ethanol (up to 50 mM) | |
| Storage Temperature | -20°C |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of solid and liquid this compound waste and spill response.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical. Local, state, and federal regulations for hazardous waste disposal must be followed.
References
Safeguarding Your Research: A Comprehensive Guide to Handling D-erythro-MAPP
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of D-erythro-MAPP, a valuable ceramide analog and alkaline ceramidase inhibitor used in cellular research. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure a safe research environment and maintain the integrity of your experiments. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods.
Personal Protective Equipment (PPE)
Although this compound is not classified as hazardous, the use of appropriate PPE is a fundamental aspect of good laboratory practice. The following table summarizes the recommended PPE for handling this compound in its solid form and when in solution.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid | Safety glasses with side shields | Nitrile or Latex gloves | Laboratory coat | Not generally required. Use in a well-ventilated area. |
| Handling Solution | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (recommended for incidental splash protection with Ethanol and DMSO solutions) | Laboratory coat | Not generally required. Handle in a well-ventilated area or a fume hood if aerosols may be generated. |
Note on Glove Selection: The Safety Data Sheet (SDS) for this compound does not provide specific glove material recommendations due to a lack of testing.[1] However, as this compound is soluble in ethanol and Dimethyl Sulfoxide (DMSO), nitrile gloves are a suitable choice for providing incidental splash protection.[2][3][4] It is imperative to remove and replace gloves immediately if they come into contact with the chemical solution. For prolonged or direct contact, consult glove manufacturer's chemical resistance data.
Operational Plan: A Step-by-Step Guide
Proper handling of this compound is essential for both safety and experimental accuracy. The following protocols detail the procedures for weighing the solid compound and preparing solutions.
Experimental Protocol: Weighing Solid this compound
-
Preparation: Designate a clean, draft-free area for weighing, preferably on an analytical balance.[5] Ensure the balance is calibrated and level.
-
Don PPE: Wear a laboratory coat, safety glasses with side shields, and nitrile gloves.
-
Tare the Weighing Vessel: Place a clean, dry weighing boat or paper on the balance pan and tare the balance to zero.
-
Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust. To minimize spillage, do not pour the powder directly from the stock bottle.
-
Record the Mass: Once the reading on the balance stabilizes, record the mass.
-
Clean-Up: After weighing, promptly clean the spatula and the weighing area. Dispose of any used weighing paper in the appropriate waste container.
Experimental Protocol: Reconstitution (Solution Preparation)
-
Preparation: Work in a well-ventilated area or a chemical fume hood. Gather the calculated amount of weighed this compound, the appropriate solvent (e.g., ethanol, DMSO), and a sterile container.
-
Don PPE: Wear a laboratory coat, safety glasses, and nitrile gloves. For larger volumes or if there is a risk of splashing, consider using chemical splash goggles.
-
Dissolving the Compound: Add the solvent to the container with the pre-weighed this compound.
-
Ensure Complete Dissolution: Gently swirl or vortex the mixture until the solid is completely dissolved.
-
Labeling: Clearly label the container with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the reconstituted solution as recommended by the supplier, typically at -20°C for short-term storage.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment. As this compound is not classified as hazardous, the disposal procedures are more straightforward than for hazardous materials.
| Waste Type | Disposal Method | Key Considerations |
| Unused Solid this compound | Dispose of in the regular laboratory trash, unless mixed with a hazardous substance. | Do not dispose of in a manner that could create dust. It is good practice to place it in a sealed container before discarding. |
| Solutions of this compound | Non-hazardous liquid waste may be poured down the sink drain with copious amounts of water, provided it is not mixed with hazardous solvents and local regulations permit. | Always check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on drain disposal. |
| Empty Containers | Rinse with a suitable solvent (e.g., ethanol). Deface or remove the label and dispose of in the regular trash or glass recycling, as appropriate. | Ensure the container is "RCRA empty," meaning no freestanding liquid remains. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Dispose of in the regular laboratory trash. | Place in a designated solid waste container in the laboratory. |
Important: If this compound or its solutions are mixed with any substance classified as hazardous waste, the entire mixture must be disposed of as hazardous waste according to your institution's guidelines.
This compound Handling Workflow
The following diagram illustrates the key stages in the safe handling of this compound, from receiving the compound to the final disposal of waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
